molecular formula C9H10N2O4 B1627894 (2R)-2-[(4-Nitrophenyl)amino]propanoic acid CAS No. 791850-21-0

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Katalognummer: B1627894
CAS-Nummer: 791850-21-0
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: IABGQMFXJVXIMY-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-2-[(4-Nitrophenyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[(4-Nitrophenyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610043
Record name N-(4-Nitrophenyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791850-21-0
Record name N-(4-Nitrophenyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 791850-21-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural and Functional Profiling of (2R)-2-[(4-Nitrophenyl)amino]propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic design, the incorporation of non-natural, conformationally restricted amino acids is a primary strategy for overcoming proteolytic degradation and enhancing target specificity. (2R)-2-[(4-Nitrophenyl)amino]propanoic acid —commonly referred to as (R)-N-(4-Nitrophenyl)alanine—is a highly specialized chiral building block[1]. By introducing a bulky, electron-withdrawing nitrophenyl moiety directly onto the α -amine of D-alanine, this compound provides unique stereoelectronic properties critical for the development of enzyme inhibitors and neurological therapeutics[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights and field-proven, self-validating protocols for synthesizing and utilizing this challenging molecule in solid-phase peptide synthesis (SPPS).

Physicochemical & Structural Characterization

The structural uniqueness of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid lies in the interplay between its (2R) stereocenter and the N-aryl substituent. The para-nitro group acts as a powerful electron-withdrawing group (EWG), significantly reducing the basicity and nucleophilicity of the secondary amine. This electronic deactivation dictates the specific synthetic strategies required for its downstream application.

Table 1: Physicochemical and Structural Parameters

ParameterValue / Description
Chemical Name (2R)-2-[(4-Nitrophenyl)amino]propanoic acid
Common Synonym (R)-N-(4-Nitrophenyl)alanine
CAS Number 791850-21-0[1]
Molecular Formula C9H10N2O4[1]
Molecular Weight 210.19 g/mol [1]
SMILES String CO)NC1=CC=C(C=C1)[O-][2]
Exact Mass 210.06406 Da[2]
Appearance Off-white to yellow solid[1]
Storage Conditions 0–8 °C (Protect from light and moisture)[1]

Synthetic Pathways & Mechanistic Insights

The most efficient and stereocontrolled method for synthesizing N-aryl amino acids is via Nucleophilic Aromatic Substitution (S N​ Ar) [3]. The reaction utilizes 1-fluoro-4-nitrobenzene and D-alanine.

Causality of the Reaction Design:

  • Electrophilic Activation: The highly electronegative fluorine atom and the para-nitro group cooperatively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the ipso-carbon highly susceptible to nucleophilic attack[3].

  • Base Selection: Potassium carbonate (K 2​ CO 3​ ) is utilized to deprotonate the α -amine of D-alanine, enhancing its nucleophilicity without being strong enough to cause racemization at the α -carbon[4].

  • Intermediate Stabilization: The reaction proceeds through a Meisenheimer complex. The para-nitro group is strictly required here, as it acts as an electron sink, delocalizing the negative charge before the expulsion of the fluoride leaving group.

SNAr_Mechanism A D-Alanine (Nucleophile) B 1-Fluoro-4-nitrobenzene (Electrophile) C Base (K2CO3) Solvent (EtOH/H2O) D Meisenheimer Complex (Intermediate) C->D Nucleophilic Attack E (2R)-2-[(4-Nitrophenyl)amino]propanoic acid (Product) D->E Fluoride Elimination AB AB AB->C

Figure 1: S_NAr pathway for synthesizing (2R)-2-[(4-Nitrophenyl)amino]propanoic acid.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to guarantee yield and stereochemical fidelity.

Protocol 1: Synthesis and Enantiomeric Validation of (R)-N-(4-Nitrophenyl)alanine

This protocol adapts microwave-assisted, base-induced S N​ Ar conditions to maximize yield while preventing racemization[3][4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, suspend D-alanine (1.2 eq) and 1-fluoro-4-nitrobenzene (1.0 eq) in a 1:1 mixture of EtOH/H 2​ O.

  • Base Addition: Add K 2​ CO 3​ (2.5 eq). The mild base neutralizes the HF byproduct and activates the amine[4].

  • Microwave Irradiation: Heat the mixture under microwave irradiation at 70 W (approx. 80 °C) for 30 minutes[4].

    • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane/EtOAc 7:3). The complete disappearance of the high-Rf 1-fluoro-4-nitrobenzene spot indicates reaction completion.

  • Workup: Cool the mixture, remove EtOH in vacuo, and wash the aqueous layer with CH 2​ Cl 2​ to remove unreacted organics.

  • Precipitation: Acidify the aqueous layer to pH 2.5 using 1M HCl. Collect the precipitated yellow solid via vacuum filtration and wash with cold water.

  • Validation Checkpoint 2 (Stereochemical Integrity): Analyze the purified product via Chiral HPLC (e.g., Chiralpak IG column) against a racemic standard to confirm >99% enantiomeric excess (ee) of the (2R) configuration.

Protocol 2: Integration into Solid-Phase Peptide Synthesis (SPPS)

Coupling an incoming amino acid onto the secondary amine of resin-bound (R)-N-(4-Nitrophenyl)alanine is notoriously difficult. The steric bulk of the methyl group and the severe electronic deactivation by the nitrophenyl group render standard coupling agents (like HBTU) ineffective.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 min to expose the secondary N-aryl amine.

  • Activation: Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) using HATU (4.9 eq) and highly basic DIPEA (10.0 eq) in minimal DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Heat the reaction to 60 °C for 2 hours.

    • Causality: The elevated temperature and the highly reactive 7-aza-benzotriazole ester intermediate (from HATU) are mandatory to overcome the high activation energy barrier of the deactivated secondary amine.

  • Validation Checkpoint (Chloranil Test): Perform a Chloranil test on a few resin beads.

    • Logic: The standard Kaiser test cannot detect secondary amines. A positive Chloranil test (blue/green beads) indicates incomplete coupling. A negative test (colorless/yellow beads) validates successful acylation. If positive, repeat Step 3 using COMU.

SPPS_Workflow Step1 Fmoc Deprotection (20% Piperidine) Step2 Activation (HATU / DIPEA) Step1->Step2 Step3 Coupling (60 °C, 2 hrs) Step2->Step3 Step4 Validation (Chloranil Test) Step3->Step4 Step4->Step3 If Positive (Blue) Step5 Chain Elongation Cleavage Step4->Step5 If Negative (Yellow)

Figure 2: Self-validating SPPS workflow for coupling onto deactivated N-aryl secondary amines.

Optimization of SPPS Coupling Conditions

To further guide experimental design, the following table summarizes the causality and efficacy of various coupling reagents when dealing with the deactivated secondary amine of (R)-N-(4-Nitrophenyl)alanine.

Table 2: Comparative Efficacy of Coupling Reagents for Deactivated Secondary Amines

Coupling ReagentAdditiveTempEfficacyMechanistic Rationale
HBTU HOBtRTLow (<20%)Insufficient reactivity; intermediate ester is too stable to react with the poor nucleophile.
DIC Oxyma Pure60 °CModerate (60%)Improved leaving group ability, but steric hindrance limits the reaction rate.
HATU HOAt60 °CHigh (>90%)The nitrogen at the 7-position of the benzotriazole ring provides neighboring group participation, drastically accelerating acylation.
COMU Oxyma Pure60 °CVery High (>95%)Morpholino-based uronium salt provides superior solubility and extreme reactivity, ideal for highly hindered N-aryl amines.

References

  • PubChemLite. "791850-21-0 (C9H10N2O4)". Available at:[Link]

  • MDPI. "N-Aryl Amino Acids as Potential Antibacterial Agents". Available at:[Link]

  • Journal of Chemical Society of Nigeria. "Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes". Available at:[Link]

Sources

The Chemical and Synthetic Developability of (2R)-2-[(4-Nitrophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern peptidomimetic design and bioconjugation, non-canonical amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. Among these, (2R)-2-[(4-Nitrophenyl)amino]propanoic acid —a D-alanine derivative bearing a strongly electron-withdrawing and chromophoric nitrophenyl group—offers unique structural advantages. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical properties, and field-proven synthetic methodologies.

Nomenclature, Synonyms, and Structural Identity

The compound is frequently encountered under various synonyms across chemical databases and supplier catalogs[1]. This multiplicity arises from different IUPAC nomenclature rules prioritizing either the propanoic acid backbone or the amino acid (alanine) parent structure. Precise identification using the CAS Registry Number is critical for procurement, as the stereochemistry (2R) is paramount for its biological applications.

Table 1: Quantitative and Structural Identifiers
Identifier TypeValue
IUPAC Name (2R)-2-[(4-nitrophenyl)amino]propanoic acid
Common Synonym 1 (R)-N-(4-Nitrophenyl)alanine
Common Synonym 2 (2R)-2-(4-nitroanilino)propanoic acid
Common Synonym 3 N-(4-nitrophenyl)-D-alanine
CAS Registry Number 791850-21-0
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Monoisotopic Mass 210.06406 Da

Data supported by structural databases including [2] and [3].

Physicochemical Properties and Causality in Drug Design

The structural architecture of (R)-N-(4-Nitrophenyl)alanine is defined by two key functional features that dictate its behavior in synthetic workflows:

  • The (2R) Stereocenter: As a D-amino acid derivative, the incorporation of this building block into peptide sequences confers significant resistance to endogenous L-proteases. This stereochemical inversion is a fundamental strategy for increasing the in vivo half-life of peptide therapeutics.

  • The 4-Nitrophenyl Group: The strong electron-withdrawing nature of the para-nitro group significantly reduces the nucleophilicity of the secondary amine. While this deactivation requires more robust coupling conditions during synthesis, it prevents unwanted side reactions (e.g., premature cyclization or oligomerization). Furthermore, the nitrophenyl moiety acts as a built-in UV chromophore (absorbing strongly around 310–330 nm), facilitating precise analytical tracking during chromatography[4].

Synthetic Workflows and Bioconjugation

The true value of this compound lies in its synthetic versatility. Once incorporated into a peptidomimetic backbone, the nitro group can be selectively reduced to a primary amine (using Pd/C and H2​ , or SnCl2​ ). This generates a highly reactive aniline handle for orthogonal bioconjugation, allowing for the precise attachment of fluorophores, cytotoxic payloads (ADCs), or PEGylating agents without interfering with the rest of the peptide sequence.

SyntheticWorkflow SM (2R)-2-[(4-Nitrophenyl)amino] propanoic acid Act Carboxyl Activation (HATU / DIPEA) SM->Act Step 1 Coupling Amide Bond Formation (Peptidomimetic) Act->Coupling Step 2 Reduction Nitro Reduction (Pd/C, H2) Coupling->Reduction Step 3 Conjugate Bioconjugation (Fluorophore/Drug) Reduction->Conjugate Step 4

Synthetic workflow for incorporating (2R)-2-[(4-Nitrophenyl)amino]propanoic acid into bioconjugates.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream processing.

Protocol 1: Self-Validating Peptide Coupling (Amidation)

Causality: The secondary amine of (R)-N-(4-Nitrophenyl)alanine is sterically hindered and electronically deactivated by the para-nitro group. Standard coupling reagents (like DCC or EDC) are often insufficient and lead to low yields. Therefore, the highly reactive uronium salt HATU, combined with a non-nucleophilic base, is required to drive the reaction to completion.

Methodology:

  • Preparation: Dissolve 1.0 eq of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid and 1.2 eq of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Activation: Add 1.5 eq of HATU, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the formation of the highly reactive HOAt-active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (LC-MS Tracking): Withdraw a 5 µL aliquot, dilute in methanol, and inject into an LC-MS. The reaction is validated as complete only when the UV peak corresponding to the starting material (λ = 310 nm) is entirely depleted, and the mass of the product [M+H]+ is dominant.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol 2: Enantiomeric Purity Determination via Chiral HPLC

Causality: Enantiomeric excess (ee) must be strictly verified prior to synthesis, as trace amounts of the (2S) enantiomer can drastically alter the pharmacological profile and target-binding affinity of the final drug.

Methodology:

  • Sample Prep: Dissolve the compound at 1 mg/mL in a mobile phase consisting of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v). Rationale: TFA is added specifically to suppress the ionization of the carboxylic acid moiety, preventing peak tailing on the column.

  • System Suitability (Self-Validation): Inject a racemic standard (a 1:1 mixture of the 2R and 2S enantiomers) onto a Chiralpak AD-H column. Adjust the flow rate (typically 1.0 mL/min) until a baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomeric peaks. Do not proceed to sample analysis until this resolution is confirmed.

  • Analysis: Inject the pure (2R) sample.

  • Detection: Monitor absorbance at 310 nm to maximize the signal-to-noise ratio by exploiting the unique absorbance of the nitrophenyl chromophore.

AnalyticalWorkflow Sample Sample Prep (1 mg/mL in Hex/IPA) HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC Inject Standard Racemic Standard (System Suitability) Standard->HPLC Inject Detect UV Detection (λ = 310 nm) HPLC->Detect Validate Resolution Check (Rs > 1.5) Detect->Validate Confirm Purity

Self-validating chiral HPLC workflow for enantiomeric purity determination.

References

  • Title: 791850-21-0 (C9H10N2O4) - PubChemLite Database Source: University of Luxembourg URL: [Link]

Sources

An In-depth Technical Guide to (2R)-2-[(4-Nitrophenyl)amino]propanoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: The landscape of drug discovery is one of constant evolution, demanding a deep understanding of the molecular tools at our disposal. Among these, chiral amino acid derivatives stand as fundamental building blocks, offering the stereochemical precision crucial for targeted therapeutic design. This guide focuses on a specific and highly valuable such entity: (2R)-2-[(4-Nitrophenyl)amino]propanoic acid , also known as N-(4-nitrophenyl)-D-alanine . While its formal "discovery" is not marked by a singular, celebrated publication, its emergence is intrinsically linked to the broader development of N-arylated amino acids as versatile intermediates in medicinal chemistry. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, properties, and burgeoning applications.

Genesis and Synthetic Evolution

The history of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is one of synthetic necessity rather than a serendipitous discovery. The need for enantiomerically pure N-arylated amino acids in peptide synthesis and as scaffolds for novel therapeutics drove the development of methods for their preparation. The most logical and widely adopted approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction .

This strategy hinges on the reaction of a D-alanine derivative with an activated 4-halonitrobenzene, typically 4-fluoronitrobenzene. The strong electron-withdrawing nature of the nitro group activates the para-position of the benzene ring, making it susceptible to nucleophilic attack by the amino group of D-alanine.

G D_alanine D-Alanine product (2R)-2-[(4-Nitrophenyl)amino]propanoic acid D_alanine->product nitrobenzene 4-Fluoronitrobenzene nitrobenzene->product base Base (e.g., K2CO3) base->product Promotes de-protonation solvent Solvent (e.g., EtOH/H2O) solvent->product Reaction medium heat Heat (Reflux) heat->product Provides activation energy

Figure 1: Conceptual workflow for the synthesis of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid via nucleophilic aromatic substitution.

Foundational Synthetic Protocol: Nucleophilic Aromatic Substitution

The following protocol is a representative, field-proven method for the synthesis of N-aryl amino acids, adapted for the specific preparation of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid[1]. The causality behind the choice of reagents and conditions lies in optimizing the reaction rate while minimizing side reactions and preserving the stereochemical integrity of the chiral center.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve D-alanine (1.2 equivalents) in a 1:1 mixture of ethanol and water. The aqueous-alcoholic solvent system is crucial for dissolving both the amino acid and the inorganic base.

  • Basification: Add potassium carbonate (K₂CO₃, 3.5 equivalents). The base is essential to deprotonate the amino group of D-alanine, thereby increasing its nucleophilicity. An excess of a mild inorganic base like K₂CO₃ is preferred to avoid epimerization of the chiral center, which can occur under harsh basic conditions.

  • Initial Heating: Heat the mixture to reflux with stirring for approximately 10 minutes to ensure complete dissolution and deprotonation.

  • Addition of Aryl Halide: Carefully add 4-fluoronitrobenzene (1.0 equivalent) to the refluxing mixture. 4-fluoronitrobenzene is often the halide of choice due to the high electronegativity of fluorine, which enhances the rate of nucleophilic substitution compared to other halogens.

  • Reaction: Continue to reflux the mixture with vigorous stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with dichloromethane (DCM) and acidify with 6M hydrochloric acid (HCl) to a pH of approximately 2-3. Acidification protonates the carboxylate group, rendering the product less soluble in water and facilitating its extraction into the organic layer.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2R)-2-[(4-Nitrophenyl)amino]propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a yellow crystalline solid.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized (2R)-2-[(4-Nitrophenyl)amino]propanoic acid must be rigorously confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Yellow to orange crystalline powder
CAS Number 791850-21-0
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the downfield region (around 8.1 and 6.8 ppm). The methine proton (α-proton) of the alanine backbone would appear as a quartet, coupled to the methyl protons. The methyl protons would present as a doublet. The amino and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct carbon signals. The carbons of the nitro-substituted aromatic ring will appear in the 110-155 ppm region. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The α-carbon and the methyl carbon of the alanine moiety will have characteristic shifts in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The N-H stretching of the secondary amine will be visible around 3300 cm⁻¹. The nitro group will show two strong, characteristic stretching bands around 1500-1530 cm⁻¹ (asymmetric) and 1330-1350 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (210.19 g/mol ). The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the C-N bond.

Applications in Drug Discovery and Development

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid is a valuable building block in pharmaceutical research and development, primarily owing to its defined stereochemistry and the reactive handles it possesses.

A Chiral Scaffold for Bioactive Molecules

The D-alanine backbone provides a rigid and stereochemically defined scaffold upon which to build more complex molecules. The introduction of the 4-nitrophenyl group serves several purposes:

  • Modulation of Physicochemical Properties: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and potential for hydrogen bonding.

  • A Handle for Further Functionalization: The nitro group can be readily reduced to an amino group, providing a site for further chemical modification. This allows for the synthesis of a diverse library of compounds from a single intermediate.[2]

  • Potential for Biological Activity: Nitroaromatic compounds themselves are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Derivatives of N-aryl amino acids have shown promise as antibacterial agents.[1] While specific data for (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is not extensively published, its structural motifs are present in various biologically active compounds.

G start (2R)-2-[(4-Nitrophenyl)amino]propanoic acid reduction Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction amino_intermediate (2R)-2-[(4-Aminophenyl)amino]propanoic acid reduction->amino_intermediate amide_coupling Amide Coupling amino_intermediate->amide_coupling peptide_synthesis Peptide Synthesis amino_intermediate->peptide_synthesis heterocycle_formation Heterocycle Formation amino_intermediate->heterocycle_formation bioactive_molecules Diverse Bioactive Molecules amide_coupling->bioactive_molecules peptide_synthesis->bioactive_molecules heterocycle_formation->bioactive_molecules

Figure 2: Synthetic utility of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid as a versatile intermediate.

Role in Peptide Synthesis

The incorporation of unnatural amino acids, such as N-arylated derivatives, into peptides is a key strategy for developing peptide-based therapeutics with improved properties. N-alkylation, including N-arylation, can confer several advantages:

  • Increased Proteolytic Stability: The N-aryl group can sterically hinder the approach of proteases, thus increasing the in vivo half-life of the peptide.

  • Conformational Constraint: The bulky aryl group can restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and potentially higher binding affinity and selectivity for its target.

  • Modulation of Lipophilicity: The introduction of the aromatic ring can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes.

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid, with its D-configuration, is particularly interesting for the synthesis of peptidomimetics and for probing the stereochemical requirements of biological targets.

Future Perspectives and Conclusion

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid represents a confluence of fundamental organic synthesis and modern drug discovery. While its own direct biological activity may be modest, its true value lies in its role as a versatile, chiral building block. The synthetic accessibility via a robust nucleophilic aromatic substitution reaction, combined with the potential for further functionalization of the nitro group, makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

As the demand for novel therapeutics with high specificity and improved pharmacokinetic profiles continues to grow, the strategic use of unnatural amino acids like N-(4-nitrophenyl)-D-alanine will undoubtedly play an increasingly important role. Further research into the biological activities of its derivatives and its incorporation into novel peptide and small molecule scaffolds is warranted and holds significant promise for the future of medicinal chemistry.

References

  • Chem-Impex. (R)-N-(4-Nitrophenyl)alanine. [Link]

  • Adesina, T. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4478. [Link]

  • Hughes, D. L. (2014). 6 - Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Bravin, B. D., & Miller, S. J. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 141(42), 16908–16914. [Link]

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. The Journal of Organic Chemistry, 62(22), 7507–7517.
  • Hartwig, J. F., & Shaughnessy, K. H. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4124–4127. [Link]

  • Yamamoto, S., et al. (1984). Isolation of cytochrome P-450 highly active in prostaglandin omega-hydroxylation from lung microsomes of rabbits treated with progesterone. Journal of Biochemistry, 96(3), 593–603. [Link]

  • Phan, T. V., et al. (2025). Chemical Profiles and Biological Activities of Essential Oil from Serissa japonica. Molecules, 30(11), 2345. [Link]

  • Imming, P., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1363. [Link]

Sources

The Nitro Group in Amino Acid Chemistry: From Biological Marker to Bio-tool and Therapeutic Agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitro group, while rare among naturally occurring biomolecules, imparts profound chemical and biological properties when incorporated into amino acids.[1][2] This modification can arise endogenously as a post-translational modification, most notably in the formation of 3-nitrotyrosine, which serves as a critical biomarker for nitroxidative stress.[3][4] Synthetically, the introduction of a nitro group has yielded powerful pharmacological tools, such as Nω-nitro-L-arginine, an indispensable inhibitor for studying nitric oxide signaling.[5] Furthermore, the unique electrochemical properties of the nitro group are being harnessed in modern drug development to design novel therapeutics, including enzyme inhibitors and hypoxia-activated prodrugs.[6][7] This guide provides a comprehensive overview of the biological significance of the nitro group in amino acids, detailing the mechanisms of formation, its impact on protein function, its application as a pharmacological tool, and its burgeoning role in therapeutic design. We will explore the underlying chemical principles, present key experimental methodologies, and offer insights into the future of this versatile functional group in biochemical and pharmaceutical research.

Part 1: The Endogenous Landscape of Nitro-Amino Acids

The presence of a nitro group in endogenous amino acids is primarily a consequence of cellular metabolism, particularly under conditions of oxidative and nitrosative stress. These modifications can dramatically alter the parent amino acid's properties, thereby impacting protein structure and function.

3-Nitrotyrosine: A Hallmark of Nitroxidative Stress

The most studied nitro-amino acid, 3-nitrotyrosine (NO2Tyr), is formed by the addition of a nitro group to the aromatic ring of a tyrosine residue within a protein.[8] Its presence is widely accepted as a stable biomarker of damage mediated by reactive nitrogen species (RNS).[3][9]

Mechanisms of Formation: The formation of 3-nitrotyrosine is not directly encoded but occurs post-translationally through several chemical pathways. A necessary first step is the one-electron oxidation of the tyrosine residue to a tyrosyl radical (Tyr•).[4][10] The subsequent reaction of this radical with nitrogen dioxide (•NO2) yields 3-nitrotyrosine.[10]

The primary sources of these reactive species in vivo are:

  • Peroxynitrite (ONOO−) Pathway: Under conditions of oxidative stress, nitric oxide (•NO) reacts rapidly with superoxide radicals (O2•−) to form peroxynitrite, a potent oxidizing and nitrating agent.[11] Peroxynitrite can directly or indirectly lead to the formation of the necessary Tyr• and •NO2 intermediates.[9][10]

  • Enzyme-Mediated Pathways: Heme peroxidases, such as myeloperoxidase (MPO), can utilize nitrite (NO2−) and hydrogen peroxide (H2O2) to generate nitrating species, representing a peroxynitrite-independent mechanism.[4]

G NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO−) NO->ONOO Diffusion-limited reaction O2 Superoxide (O2•−) O2->ONOO Tyr Protein Tyrosine Tyr_rad Tyrosyl Radical (Tyr•) Tyr->Tyr_rad One-electron oxidation (via ONOO− or other oxidants) NO2Tyr 3-Nitrotyrosine Tyr_rad->NO2Tyr Radical-Radical Reaction NO2_rad Nitrogen Dioxide (•NO2) ONOO->NO2_rad Decomposition/Reaction NO2_rad->Tyr_rad

Figure 1: Primary pathway for the formation of 3-nitrotyrosine via peroxynitrite.

Physicochemical and Functional Consequences: The addition of the strongly electron-withdrawing nitro group drastically alters the properties of the tyrosine side chain.[9] This modification can lead to significant functional changes in the affected protein, including gain-of-function, loss-of-function, or altered susceptibility to proteolysis.[10]

PropertyL-Tyrosine3-Nitro-L-TyrosineBiological Implication
Phenolic pKa ~10.1~7.2At physiological pH (~7.4), the nitrotyrosine side chain is partially deprotonated (phenolate form), introducing a negative charge and altering electrostatic interactions.[4]
Redox Potential HigherLowerThe nitrated form is more easily oxidized, which can affect its role in electron transfer reactions.[9]
Hydrophobicity More HydrophobicLess HydrophobicCan disrupt hydrophobic interactions critical for protein folding and substrate binding.[9]
Steric Bulk SmallerLargerThe nitro group adds steric bulk, which can disrupt protein-protein interactions or block active sites.[9]

Table 1: Comparison of Physicochemical Properties of Tyrosine and 3-Nitrotyrosine.

As a result of these changes, protein nitration has been implicated in the pathology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's, and chronic inflammation.[10][11]

Other Naturally Occurring Nitro-Amino Acids

While less common than 3-nitrotyrosine, other amino acids can also be nitrated.

  • Nitrotryptophan (NO2-Trp): Evidence suggests that tryptophan can be nitrated under conditions of nitrosative stress, potentially serving as another marker of RNS activity.[12]

  • N-Nitroglycine: This N-nitroamino acid was discovered as a natural product from the bacterium Streptomyces noursei, suggesting that enzymatic machinery for N-nitration exists in nature.[13]

Enzymatic Biosynthesis of Nitro-Amino Acids

Nature has evolved specific enzymes to catalyze nitration reactions, which are distinct from the promiscuous reactions driven by nitroxidative stress. These enzymatic processes offer high regioselectivity and are crucial for the biosynthesis of certain natural products.[14]

A prominent example is the cytochrome P450 enzyme TxtE , which catalyzes the direct nitration of the indole ring of L-tryptophan to form L-4-nitrotryptophan, a key step in the biosynthesis of the phytotoxin thaxtomin A.[15][16] This reaction is unique for a P450 enzyme as it uses both molecular oxygen (O2) and nitric oxide (•NO) as co-substrates.[15] Other P450 enzymes, such as RufO and IlaM, have been identified that install a nitro group on L-tyrosine during the biosynthesis of certain antibiotics.[15]

Part 2: Synthetic Nitro-Amino Acids as Pharmacological Tools and Therapeutics

The introduction of a nitro group into amino acid structures has been a cornerstone of rational drug design, yielding highly specific enzyme inhibitors and novel therapeutic candidates.

Targeting Nitric Oxide Synthase (NOS)

Nitric oxide synthases (NOS) are a family of enzymes that produce nitric oxide (NO) from L-arginine.[17] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[18][19] Dysregulation of NO production is implicated in various pathologies, making NOS a key therapeutic target.

Nω-nitro-L-arginine (L-NNA): L-NNA (also known as L-NOARG) is a nitro derivative of the substrate L-arginine and is a classical, potent, and widely used competitive inhibitor of all NOS isoforms.[5][20] It binds to the active site of NOS but cannot be turned over, thereby blocking the production of NO.[21] This property has made L-NNA and its methyl ester (L-NAME) invaluable research tools for elucidating the physiological and pathological roles of nitric oxide.[5][20]

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition NOS NOS Active Site Heme Center Cit L-Citrulline (Product) NOS->Cit Oxidizes NO Nitric Oxide (•NO) (Product) NOS->NO Arg L-Arginine (Substrate) Arg->NOS Binds NOS_inhib NOS Active Site Heme Center Blocked NO PRODUCTION BLOCKED NOS_inhib->Blocked Inhibits Turnover LNNA Nω-nitro-L-arginine (L-NNA) (Inhibitor) LNNA->NOS_inhib Competitively Binds

Figure 2: Mechanism of Nitric Oxide Synthase (NOS) inhibition by Nω-nitro-L-arginine.

Selective NOS Inhibitors: While L-NNA is non-selective, significant research has focused on developing nitroaromatic amino acid analogues that exhibit selectivity for the different NOS isoforms (nNOS, eNOS, iNOS).[22][23] For example, certain 2-nitroaryl-substituted amino acids have been shown to be potent and competitive inhibitors of neuronal NOS (nNOS), offering potential therapeutic avenues for neurological disorders where excessive NO production is a factor.[24][25]

CompoundTargetIC50 / KiSelectivity Profile
Nω-nitro-L-arginine (L-NNA) nNOS, eNOS, iNOSLow µM rangeLow selectivity for nNOS vs eNOS.[24]
Compound 18 (Nitroaromatic) nNOS1.1 µM~50-fold selective for nNOS over eNOS.[24]
Compound 19 (Nitroaromatic) nNOS4.0 µM~30-fold selective for nNOS over eNOS.[24]

Table 2: Comparative Inhibitory Potency of Selected Nitro-Amino Acid-Based NOS Inhibitors.

The Nitro Group as a Versatile Pharmacophore

The unique properties of the nitro group extend beyond NOS inhibition.

  • Antimicrobial & Antiparasitic Activity: Many nitro-containing drugs, particularly nitroimidazoles, require bioreductive activation to exert their effect.[6] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be reduced to form toxic radical species that damage DNA and other macromolecules, leading to cell death.[7]

  • Covalent Inhibition: The nitro group can act as a "masked electrophile."[26] In certain contexts, particularly when adjacent to an acidic proton, the nitroalkane can tautomerize to a nitronic acid. This species can then react with nucleophilic residues like cysteine in an enzyme's active site, forming a covalent adduct and irreversibly inhibiting the enzyme.[26]

  • Hypoxia-Activated Prodrugs: This principle of bioreductive activation is a key strategy for designing cancer therapeutics that specifically target the hypoxic microenvironment of solid tumors, minimizing damage to healthy, well-oxygenated tissues.[6][27]

Challenges and Considerations in Drug Development

Despite its utility, the nitro group is often considered a "structural alert" or toxicophore in drug discovery due to concerns about mutagenicity and genotoxicity.[27][28] These toxic effects are often linked to the same metabolic reduction that provides therapeutic activity.[29] Therefore, a key challenge for medicinal chemists is to design nitro-containing molecules where the desired pharmacological activity is achieved at concentrations below the threshold for significant toxicity.[27]

Part 3: Methodologies in Nitro-Amino Acid Research

The study of nitro-amino acids requires specialized techniques for their detection, synthesis, and functional characterization.

Protocol: Detection of 3-Nitrotyrosine in Protein Samples via Western Blot

This protocol provides a standard workflow for the immunochemical detection of nitrated proteins in cell or tissue lysates, a key experiment for assessing nitroxidative stress.

1. Sample Preparation: a. Homogenize tissue or lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. b. Determine protein concentration using a standard method (e.g., BCA assay). c. Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

2. SDS-PAGE and Electrotransfer: a. Separate protein samples on a 4-15% polyacrylamide gel. b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Validation Step: Stain the membrane with Ponceau S to confirm successful and even transfer across all lanes.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence imager. c. Control/Validation Step: To confirm specificity, perform a parallel experiment where the primary antibody is pre-incubated with free 3-nitrotyrosine to block the signal. Additionally, run a lane with a known nitrated protein standard (e.g., peroxynitrite-treated BSA). d. Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a common method to assess the inhibitory potential of a compound on NOS activity by measuring the conversion of L-arginine to L-citrulline.

1. Reagents and Setup: a. Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT and 10% glycerol). b. Prepare solutions of purified NOS enzyme (e.g., nNOS), cofactors (NADPH, FAD, FMN, BH4), calmodulin, and CaCl2. c. Prepare a solution of the substrate, L-arginine, spiked with radiolabeled L-[14C]-arginine. d. Prepare serial dilutions of the test inhibitor (e.g., a nitroaromatic amino acid) and a positive control inhibitor (e.g., L-NNA).

2. Reaction: a. In a microcentrifuge tube, combine the assay buffer, NOS enzyme, cofactors, calmodulin, and either the test inhibitor, positive control, or vehicle (for uninhibited control). b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the L-[14C]-arginine substrate mix. d. Allow the reaction to proceed for 15-30 minutes at 37°C.

3. Termination and Separation: a. Stop the reaction by adding a stop buffer containing a strong acid (e.g., 1M HCl) and an excess of cold L-citrulline and L-arginine. b. Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8). c. Principle of Separation: The positively charged, unreacted L-[14C]-arginine will bind to the resin, while the neutral L-[14C]-citrulline product will flow through. d. Elute the L-[14C]-citrulline with water and collect the eluate in a scintillation vial.

4. Quantification and Analysis: a. Add scintillation cocktail to the vial and quantify the amount of L-[14C]-citrulline using a liquid scintillation counter. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. c. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Sample Preparation cluster_1 Enrichment (Optional) cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Lysate Protein Lysate from Cell/Tissue Digestion Trypsin Digestion Lysate->Digestion Peptides Peptide Mixture Digestion->Peptides Enrich Immunoaffinity Enrichment (Anti-NO2Tyr Antibody) Peptides->Enrich LC Liquid Chromatography (Peptide Separation) Peptides->LC Direct analysis EnrichedPeptides Enriched Nitro-Peptides Enrich->EnrichedPeptides EnrichedPeptides->LC Inject MS1 MS1 Scan (Measure Peptide m/z) LC->MS1 MS2 MS/MS Scan (Fragment Peptides) MS1->MS2 Search Database Search (e.g., Sequest, Mascot) MS2->Search Validation PTM Site Localization & Statistical Validation Search->Validation Results Identified Nitrated Proteins and Specific Sites Validation->Results

Figure 3: Experimental workflow for the mass spectrometry-based identification of protein nitration sites.

Part 4: Conclusion and Future Perspectives

The nitro group occupies a unique and dualistic position in amino acid biology. Endogenously, its appearance on amino acids like tyrosine is a clear indicator of cellular distress and a direct participant in the molecular pathology of numerous diseases. This makes nitro-amino acids, particularly 3-nitrotyrosine, indispensable biomarkers for both basic research and clinical diagnostics.

In the realm of synthetic chemistry and pharmacology, the nitro group has proven to be a remarkably effective tool. It has enabled the development of potent and selective enzyme inhibitors that have been crucial for dissecting complex signaling pathways like that of nitric oxide. Looking forward, the true potential of the nitro group lies in innovative therapeutic design. The ability to harness its bioreductive properties for targeted drug activation in hypoxic environments presents a significant opportunity in oncology and infectious disease.

Future research will likely focus on several key areas:

  • Expanding the Nitro-Proteome: Advanced mass spectrometry techniques will continue to uncover new protein targets of nitration, revealing novel regulatory mechanisms and disease pathways.

  • Biocatalysis: The discovery of enzymes like TxtE that perform precise nitration reactions opens the door to using biocatalysis for the green synthesis of complex nitro-containing molecules.

  • Safer Nitro-Therapeutics: A deeper understanding of the structure-toxicity relationships of nitro-compounds will guide the design of next-generation drugs that maximize therapeutic efficacy while minimizing off-target effects and genotoxicity.

References

  • Radi, R. (2020). 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Essays in Biochemistry, 64(1), 101–120. [Link]

  • Vibrant Wellness. (n.d.). What is Nitrotyrosine and Why Does the Cellular Zoomer Test for It? Vibrant Wellness Blog. [Link]

  • Wikipedia. (n.d.). Nitrotyrosine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Nitroarginine. Wikipedia. [Link]

  • Cowart, M., et al. (1998). Nitroaromatic Amino Acids as Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Cowart, M., et al. (1998). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

  • Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research. [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PMC. [Link]

  • American Chemical Society. (n.d.). Nitroaromatic Amino Acids as Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]

  • Zhang, W., et al. (2023). Direct aromatic nitration by bacterial P450 enzymes. PMC. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR. [Link]

  • Wikipedia. (n.d.). Histidine. Wikipedia. [Link]

  • Wong, P. S., & Martin, J. H. (1997). Biological activation of N(G)-nitro-D-arginine by kidney homogenate. PubMed. [Link]

  • Hammer, S. C., & Le-Huu, S. (2024). Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

  • Luk, L. Y. P., et al. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate. [Link]

  • Thomas, D. D., et al. (2009). Protein Nitrotryptophan: Formation, Significance and Identification. PMC. [Link]

  • ChEMBL. (n.d.). Document: Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. EMBL-EBI. [Link]

  • Tzani, A., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. [Link]

  • Ji, H., et al. (2009). Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

  • Parry, R., Nishino, S., & Spain, J. (2011). Naturally-occurring nitro compounds. Natural Product Reports. [Link]

  • ResearchGate. (2011). Naturally-occurring nitro compounds. Request PDF. [Link]

  • PubMed. (n.d.). amino acids - Nitric oxide synthase inhibitors. PubMed. [Link]

  • Noriega-Iribe, D. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. R Discovery. [Link]

  • Parry, R. J., Nishino, S. F., & Spain, J. C. (2011). Naturally-occurring nitro compounds. PubMed. [Link]

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

  • Abdelwahab, M. S., et al. (2019). Basic Pharmacology of NG -Nitro – L – Arginine Methyl Ester. SciSpace. [Link]

  • Omar, A., et al. (2025). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. MDPI. [Link]

  • Aguero, S., et al. (2023). New Insights Unto the L-Tryptophan Nitration Mechanism Catalyzed by the TxtE Cytochrome P450. Biomedical Journal of Scientific & Technical Research. [Link]

  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • The Medical Biochemistry Page. (2026). Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More. themedicalbiochemistrypage.org. [Link]

  • Amanote Research. (n.d.). L-Ng-Monomethyl Arginine and L-Ng-Nitro Arginine. Amanote Research. [Link]

  • BMG LABTECH. (n.d.). What is Protein Nitration? BMG LABTECH. [Link]

  • Gu, M., & Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Noriega-Iribe, D. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Wikipedia. (n.d.). Amino acid synthesis. Wikipedia. [Link]

  • Lin, H. Y., et al. (2021). Nitrate- and Nitrite-Sensing Histidine Kinases: Function, Structure, and Natural Diversity. MDPI. [Link]

  • MIT OpenCourseWare. (2021). 30. Nitrogen/Amino Acid Metabolism I. YouTube. [Link]

  • The Medical Biochemistry Page. (2026). Amino Acid Biosynthesis: Overview and Insights. themedicalbiochemistrypage.org. [Link]

  • Leah4sci. (2022). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube. [Link]

  • Biology LibreTexts. (2024). 5.14A: Amino Acid Synthesis. Biology LibreTexts. [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. PMC. [Link]

Sources

Methodological & Application

Chiral resolution methods for (2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Resolution of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Stereoisomerism in Drug Development

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid is a chiral carboxylic acid and a valuable building block in the synthesis of various pharmacologically active molecules. As with many chiral compounds, the biological activity of its enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Consequently, the ability to isolate the desired (2R)-enantiomer in high purity is of paramount importance in drug discovery and development. This application note provides a comprehensive guide to the established methodologies for the chiral resolution of racemic 2-[(4-Nitrophenyl)amino]propanoic acid, offering detailed protocols and the scientific rationale behind each approach. We will explore three primary techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Method 1: Diastereomeric Salt Formation

This classical resolution technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1] For a racemic carboxylic acid like 2-[(4-Nitrophenyl)amino]propanoic acid, a chiral amine is a suitable resolving agent. The choice of the resolving agent and the crystallization solvent is critical for a successful resolution and often requires empirical screening.

Principle of Diastereomeric Salt Resolution

The reaction of a racemic mixture of a carboxylic acid (containing both R- and S-enantiomers) with a single enantiomer of a chiral amine (for example, an R-amine) results in the formation of two diastereomeric salts: (R-acid)·(R-amine) and (S-acid)·(R-amine). These diastereomers have different crystal lattice energies and, therefore, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration, and the desired enantiomer of the carboxylic acid is recovered by treatment with an acid to break the salt.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 2-[(4-Nitrophenyl)amino]propanoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (1R,2R)-(-)-pseudoephedrine, or other commercially available chiral amines)[1]

  • Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Filtration apparatus

  • pH meter

Protocol:

  • Solvent Screening (Small Scale):

    • In separate test tubes, dissolve a small amount of the racemic acid and a stoichiometric equivalent of the chiral resolving agent in different solvents.

    • Heat the solutions gently to ensure complete dissolution, then allow them to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will result in the precipitation of a significant amount of solid from one enantiomer while the other remains in solution.

  • Preparative Scale Resolution:

    • Dissolve racemic 2-[(4-Nitrophenyl)amino]propanoic acid (1.0 eq) and the chosen chiral resolving agent (0.5-1.0 eq) in the optimal solvent identified in the screening step, using minimal heat to achieve dissolution.

    • Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is advisable to avoid rapid cooling.

    • Further, cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold crystallization solvent.

  • Recrystallization for Enantiomeric Enrichment (Optional):

    • To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the diastereomeric salt in water and add 1M HCl with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and break the salt.

    • Extract the liberated (2R)-2-[(4-Nitrophenyl)amino]propanoic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched product.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step can be basified with 1M NaOH to recover the chiral resolving agent for reuse.

Data Presentation
ParameterExpected Value
Yield of Diastereomeric Salt30-45% (based on half of the starting racemic material)
Enantiomeric Excess (e.e.) of (2R)-acid>95% (may require recrystallization)
Workflow Diagram

diastereomeric_salt_resolution cluster_0 Salt Formation & Crystallization cluster_1 Isolation of (2R)-Enantiomer cluster_2 Recovery of Other Enantiomer racemic_acid Racemic 2-[(4-Nitrophenyl)amino]propanoic acid mix Dissolve & Mix racemic_acid->mix chiral_amine Chiral Amine (e.g., (R)-α-phenylethylamine) chiral_amine->mix solvent Optimal Solvent solvent->mix crystallization Fractional Crystallization mix->crystallization Cool Slowly filtration filtration crystallization->filtration Separate Solid and Liquid less_soluble_salt Less Soluble Diastereomeric Salt ((2R)-acid · (R)-amine) filtration->less_soluble_salt Solid Phase mother_liquor More Soluble Diastereomeric Salt ((2S)-acid · (R)-amine) filtration->mother_liquor Liquid Phase (Mother Liquor) acid_treatment Salt Breaking less_soluble_salt->acid_treatment Add HCl pure_2R_acid (2R)-2-[(4-Nitrophenyl)amino]propanoic acid acid_treatment->pure_2R_acid Extract with Organic Solvent recovery_2S_acid (2S)-2-[(4-Nitrophenyl)amino]propanoic acid mother_liquor->recovery_2S_acid Acid Treatment & Extraction

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of carboxylic acids, a common strategy is to first convert the racemic acid to an ester and then use a lipase to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid.[2]

Principle of Enzymatic Kinetic Resolution

The racemic 2-[(4-Nitrophenyl)amino]propanoic acid is first converted to a racemic ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to enzymatic hydrolysis, typically using a lipase. Lipases often exhibit a high degree of enantioselectivity, meaning they will preferentially catalyze the hydrolysis of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (the desired R-enantiomer in this case) as the unreacted ester. The resulting mixture of the R-ester and the S-acid can then be easily separated due to their different chemical properties (e.g., by extraction). Finally, the R-ester is hydrolyzed to obtain the desired (2R)-2-[(4-Nitrophenyl)amino]propanoic acid.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic 2-[(4-Nitrophenyl)amino]propanoic acid

  • Methanol or ethanol

  • Thionyl chloride or sulfuric acid (for esterification)

  • Lipase (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia)[2]

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., toluene, hexane)

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl), 1M

Protocol:

  • Esterification of the Racemic Acid:

    • Suspend racemic 2-[(4-Nitrophenyl)amino]propanoic acid in an excess of methanol or ethanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of sulfuric acid.

    • Stir the reaction at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Remove the excess alcohol under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the racemic ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the racemic ester.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic ester in a mixture of phosphate buffer (pH 7.0) and a co-solvent like toluene.

    • Add the lipase (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Separation of the Products:

    • Once the reaction reaches ~50% conversion, stop the reaction by filtering off the enzyme.

    • Extract the mixture with an organic solvent. The unreacted ester (the desired R-enantiomer) will be in the organic layer.

    • The aqueous layer contains the salt of the hydrolyzed acid (the S-enantiomer). Acidify the aqueous layer with 1M HCl and extract with an organic solvent to recover the S-acid.

  • Hydrolysis of the Enantiopure Ester:

    • Evaporate the organic layer containing the R-ester.

    • Hydrolyze the R-ester to the corresponding (2R)-2-[(4-Nitrophenyl)amino]propanoic acid using standard methods (e.g., acid or base-catalyzed hydrolysis).

Data Presentation
ParameterExpected Value
Conversion~50%
Enantiomeric Excess (e.e.) of remaining (R)-ester>99%
Enantiomeric Excess (e.e.) of produced (S)-acid>99%
Workflow Diagram

enzymatic_resolution cluster_0 Enzymatic Hydrolysis cluster_1 Separation & Isolation racemic_acid Racemic 2-[(4-Nitrophenyl)amino]propanoic acid esterification Esterification (e.g., with Methanol/SOCl2) racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester hydrolysis Selective Hydrolysis of (S)-Ester racemic_ester->hydrolysis Lipase, Buffer (pH 7) separation separation hydrolysis->separation Stop at ~50% conversion R_ester (R)-Ester separation->R_ester Organic Phase S_acid_salt (S)-Acid Salt separation->S_acid_salt Aqueous Phase final_hydrolysis final_hydrolysis R_ester->final_hydrolysis Hydrolysis (Acid or Base) pure_2R_acid (2R)-2-[(4-Nitrophenyl)amino]propanoic acid final_hydrolysis->pure_2R_acid Final Product acidification acidification S_acid_salt->acidification Acidification (HCl) pure_2S_acid (2S)-2-[(4-Nitrophenyl)amino]propanoic acid acidification->pure_2S_acid Extraction

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. For N-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[3][4]

Principle of Chiral HPLC

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the two enantiomers, resulting in one being retained longer on the column than the other. The choice of the CSP and the mobile phase composition are crucial for achieving good resolution.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Materials:

  • Chiral column: Polysaccharide-based column (e.g., Lux Cellulose-1, Chiralcel OD-H) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[3][4]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol).

  • Additives (e.g., trifluoroacetic acid (TFA), formic acid, diethylamine).

Protocol:

  • Sample Preparation:

    • Dissolve the racemic 2-[(4-Nitrophenyl)amino]propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier is a good starting point for normal-phase chromatography. For reversed-phase, a mixture of water/acetonitrile or water/methanol with an acidic modifier is common. A typical starting condition could be Hexane/Isopropanol/TFA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or near the nitro group's absorbance maximum).

    • Injection Volume: 5-20 µL

  • Method Optimization:

    • The mobile phase composition should be optimized to achieve baseline separation (Resolution > 1.5). This involves adjusting the ratio of the strong to weak solvent and the concentration of the additive.

    • The flow rate and column temperature can also be adjusted to improve separation efficiency and analysis time.

Data Presentation
ParameterExpected Value
Retention Time of Enantiomer 1Dependent on conditions
Retention Time of Enantiomer 2Dependent on conditions
Resolution (Rs)> 1.5
Workflow Diagram

chiral_hplc cluster_0 Chromatographic Separation cluster_1 Data Analysis & Collection racemic_sample Racemic Sample in Mobile Phase injection Autosampler racemic_sample->injection Inject hplc_system HPLC System chiral_column Chiral Stationary Phase (CSP) injection->chiral_column Mobile Phase Flow detector UV Detector chiral_column->detector Separated Enantiomers chromatogram Chromatogram with Two Peaks detector->chromatogram Signal quantification Quantification of Enantiomers chromatogram->quantification Integration preparative_collection Fraction Collection quantification->preparative_collection For Preparative Scale pure_2R_acid (2R)-Enantiomer preparative_collection->pure_2R_acid Fraction 1 pure_2S_acid (2S)-Enantiomer preparative_collection->pure_2S_acid Fraction 2

Caption: Workflow for Chiral HPLC Separation.

Conclusion and Method Selection

The choice of the most suitable chiral resolution method for (2R)-2-[(4-Nitrophenyl)amino]propanoic acid depends on several factors, including the scale of the separation, the required enantiomeric purity, cost, and available equipment.

  • Diastereomeric salt formation is a cost-effective and scalable method, making it well-suited for industrial applications. However, it often requires extensive optimization of the resolving agent and solvent system.

  • Enzymatic kinetic resolution offers high selectivity and mild reaction conditions, often yielding products with very high enantiomeric excess. The main considerations are the cost and availability of a suitable enzyme and the need for a multi-step process (esterification, resolution, hydrolysis).

  • Chiral HPLC is an excellent method for both analytical and preparative scale separations, providing direct separation of enantiomers. While the initial investment in chiral columns and instrumentation can be high, the method development is often rapid, and it provides high-purity enantiomers.

For researchers and drug development professionals, a combination of these techniques may be employed. For instance, chiral HPLC is invaluable for monitoring the enantiomeric purity during the optimization of diastereomeric salt or enzymatic resolutions. Ultimately, the protocols and principles outlined in this application note provide a solid foundation for the successful chiral resolution of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid, a critical step in the advancement of chiral drug candidates.

References

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Péter, A., et al. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules. 2016;21(9):1143. Available from: [Link]

  • Pirkle, W. H., et al. Chiral HPLC Separation of Protected Amino Acids.
  • Jin, J. Enantiomer Resolution of α-Amino Acids and N-Protected α-Amino Acids on Chiral Stationary Phases by HPLC. Chosun University, 2010.
  • Wang, Y., et al. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. 2018;23(6):1428. Available from: [Link]

  • Farkas, T., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Journal of Organic and Inorganic Chemistry. 2019.
  • Li, J., et al. Study on the synthesis of L-4-nitrophenylalanine. Journal of Chemical and Pharmaceutical Research. 2014;6(5):1016-1021.
  • Li, X., et al. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. 2020;7:468. Available from: [Link]

  • Zhang, Y., et al. Highly Efficient Chiral Extraction of 4-Nitro-Phenylalanine Enantiomers Using Pfa Derivatives with Different Steric Groups. Chirality. 2013;25(10):631-637.
  • Chen, S. T., et al. Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology Letters. 1989;11(11):771-776. Available from: [Link]

  • Armstrong, D. W., et al. Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. 2021;26(15):4591. Available from: [Link]

  • Le, J., et al. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases.
  • Fu, Y., et al. Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society. 2010;132(34):11974-11976.
  • Schupp, O., et al. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules. 2019;24(23):4247. Available from: [Link]

  • Lee, W., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021;65(3):192-202. Available from: [Link]

  • Pant, P., et al. Proposed mechanism for synthesis of N-aryl amines using Lipase as biocatalyst.
  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Hroboňová, K., et al. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. 2018;11(12):3314-3323.
  • Fu, G. C. Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. U.S. Patent 1,305,270 B1, filed Oct. 2, 2002, and issued May 2, 2003.
  • Chapman, J., et al. Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. The Journal of Organic Chemistry. 2023;88(24):17539-17544.
  • Chiral Technologies. Amino Acid Database - HPLC. Available from: [Link]

  • Maruoka, K., et al. Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Organic Letters. 2018;20(11):3319-3322.
  • Fedotova, A., et al. Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N -protected amino acids esters. International Journal of Chemical Kinetics. 2023;55(11):743-750.
  • Pirkle, W. H. Resolution of racemic amino acids. U.S. Patent 4,379,941, filed Aug. 24, 1981, and issued Apr. 12, 1983.
  • Morgan, J., et al. Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Molecules. 2003;8(1):1-10.
  • Vardar Yel, N. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science. 2021;8(2):292-303.
  • Ishii, K., et al. Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society. 2013;135(9):3394-3397.
  • Brückner, H., et al. Enantiomeric resolution of α,α-dialkyl-α-amino acids: survey on chromatographic methods and relevance for astrobiology. Amino Acids. 2009;36(1):1-2.
  • Komeda, H., et al. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. 2002;68(1):232-240.
  • LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2022. Available from: [Link]

Sources

Application Notes and Protocols: Derivatization of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for (2R)-2-[(4-Nitrophenyl)amino]propanoic acid

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid, a derivative of the amino acid alanine, presents unique analytical challenges due to its structural properties. As a chiral secondary amino acid, its accurate quantification is critical in various fields, including drug development, metabolomics, and quality control. The presence of a nitro-group on the phenyl ring provides a chromophore, but direct analysis is often hampered by its high polarity, low volatility, and potential for poor chromatographic peak shape.[1]

Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical characteristics.[2] For (2R)-2-[(4-Nitrophenyl)amino]propanoic acid, derivatization is not merely beneficial but often essential to achieve the requisite sensitivity, selectivity, and chromatographic performance for reliable quantification. This guide provides an in-depth exploration of derivatization strategies and detailed protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The primary goals of derivatizing this molecule are:

  • To Enhance Detectability: By introducing a fluorescent or a strongly UV-absorbing moiety, the sensitivity of the analytical method can be significantly increased.[3][4]

  • To Improve Chromatographic Behavior: Derivatization can reduce the polarity and increase the volatility of the analyte, leading to better peak shape, reduced tailing, and improved resolution on both HPLC and GC systems.

  • To Enable Chiral Separation: For enantiomeric purity analysis, derivatization with a chiral reagent can create diastereomers that are separable on a non-chiral column.[5]

This document will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each step, ensuring a robust and self-validating analytical system.

Strategic Approaches to Derivatization

The choice of derivatization strategy is dictated by the analytical instrumentation available (GC or HPLC), the required sensitivity, and the nature of the sample matrix. Both the carboxylic acid and the secondary amine functionalities of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid are targets for derivatization.

Derivatization for Gas Chromatography (GC) Analysis

GC analysis necessitates the conversion of the non-volatile amino acid into a volatile and thermally stable derivative.[6] This is typically achieved through a two-step process involving esterification of the carboxyl group and acylation or silylation of the amino group.[7]

  • Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester) to reduce its polarity and increase volatility. This is commonly achieved by reaction with an alcohol in the presence of an acid catalyst.

  • Acylation/Silylation: The secondary amine is then derivatized to further decrease polarity and prevent unwanted interactions with the GC column.[1]

    • Acylation involves reacting the amine with an acylating agent, such as an anhydride (e.g., trifluoroacetic anhydride) or an acyl chloride.

    • Silylation replaces the active hydrogen on the amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation is a widely used and effective method for derivatizing amino acids for GC analysis.[1][8] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular due to the formation of volatile by-products.[1]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization primarily aims to enhance detection sensitivity by introducing a fluorophore or a strong chromophore.[3][9] Pre-column derivatization, where the reaction occurs before injection onto the HPLC column, is a common and versatile approach.[3][4]

  • UV-Active Derivatization: While the inherent nitrophenyl group provides UV absorbance, derivatization can introduce a moiety with a higher molar absorptivity or a more favorable wavelength for detection, reducing matrix interference. Reagents like phenylisothiocyanate (PITC) react with the secondary amine to form a derivative with strong UV absorbance around 254 nm.[10]

  • Fluorescent Derivatization: For high-sensitivity applications, fluorescent labeling is the method of choice. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with secondary amines to produce highly fluorescent and stable derivatives.[11][12] AQC is particularly advantageous due to the stability of its derivatives and minimal interference from by-products.[11][13]

Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize these methods for their specific instrumentation and sample matrices.

Protocol 1: GC-MS Analysis via Silylation

This protocol details the derivatization of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is a robust technique for making the analyte volatile and thermally stable.[1]

Workflow Diagram:

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Aliquot of Sample Solution dry Evaporate to Dryness start->dry add_reagent Add Acetonitrile & MSTFA dry->add_reagent Anhydrous Conditions heat Heat at 70°C for 30 min add_reagent->heat inject Inject into GC-MS heat->inject Cool to Room Temp. end End: Data Acquisition inject->end HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample Solution buffer Add Borate Buffer start->buffer add_reagent Add AQC Reagent buffer->add_reagent pH 8.2-10.1 vortex Vortex Immediately add_reagent->vortex heat Heat at 55°C for 10 min vortex->heat inject Inject into HPLC heat->inject Cool to Room Temp. end End: Data Acquisition inject->end

Sources

Application Note: Comprehensive HPLC Method Development for the Chemical and Chiral Purity Analysis of (2R)-2-[(4-Nitrophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid is a non-proteinogenic, N-arylated derivative of D-alanine. Optically pure N-aryl amino acids are highly valuable as chiral building blocks in the synthesis of pharmaceuticals, peptidomimetics, and agrochemicals[1].

From an analytical perspective, this molecule presents a unique set of chromatographic challenges. The presence of the strongly electron-withdrawing 4-nitrophenyl group fundamentally alters the basicity of the secondary amine, rendering it practically non-basic (pKa < 1). Conversely, the free carboxylic acid moiety (pKa ~2.3) remains highly ionizable. Without precise control of the mobile phase environment, this polarity differential leads to severe peak tailing, poor retention, and inaccurate quantitation.

This application note outlines a bifurcated, self-validating analytical strategy to determine both the chemical purity (related substances) and chiral purity (enantiomeric excess) of the compound, adhering to ICH Q2(R2) validation principles[2].

Principles of the Analytical Strategy

As a Senior Application Scientist, method development must be rooted in molecular causality rather than trial and error. The protocols below are designed based on the specific physicochemical properties of the analyte:

  • Chromophore & Detection Specificity: The 4-nitrophenyl moiety provides a strong, distinct UV absorption maximum near 380 nm. By setting the detection wavelength to 380 nm, the method inherently filters out background noise from non-aromatic impurities (such as unreacted D-alanine), ensuring high specificity.

  • Ion Suppression in RP-HPLC: To achieve robust retention on a reversed-phase C18 column, the carboxylic acid must be kept in its neutral, protonated state. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, successfully suppressing ionization and preventing peak tailing.

  • Chiral Recognition Mechanism: Separating the (2R) enantiomer from its (2S) counterpart requires a chiral stationary phase (CSP) capable of multimodal interactions. We utilize an immobilized amylose-based CSP. The chiral recognition relies on simultaneous hydrogen bonding (via the carboxylic acid and amine) and π-π interactions (via the nitrophenyl ring) with the carbamate linkages of the polysaccharide phase[1]. Crucially, an acidic modifier (0.1% TFA) must be added to the organic mobile phase to prevent non-specific, peak-broadening ionic interactions with the underlying silica support.

HPLC_Workflow cluster_0 Chemical Purity (RP-HPLC) cluster_1 Chiral Purity (Chiral HPLC) Sample Sample: (2R)-2-[(4-Nitrophenyl)amino]propanoic acid Prep Sample Preparation (Dissolve in 50:50 Water:MeCN) Sample->Prep RP_Col C18 Column (Acidic Mobile Phase) Prep->RP_Col Chiral_Col Amylose Chiral Column (e.g., Chiralpak IA + 0.1% TFA) Prep->Chiral_Col RP_Det UV Detection (380 nm) RP_Col->RP_Det RP_Data Quantify Impurities (e.g., 4-Nitroaniline) RP_Det->RP_Data Chiral_Det UV Detection (380 nm) Chiral_Col->Chiral_Det Chiral_Data Quantify (2S) Enantiomer (% ee calculation) Chiral_Det->Chiral_Data

Bifurcated HPLC workflow for determining chemical and enantiomeric purity.

Experimental Protocols & Methodologies

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Objective: Quantify related synthetic substances, particularly 4-nitroaniline and coupling byproducts.

Materials & Reagents:

  • Column: Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent sterically protected C18).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Procedure:

  • Standard Preparation: Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Sensitivity Solution (0.1%): Dilute 1.0 mL of the Standard Solution to 100 mL with Diluent. Dilute 1.0 mL of this resulting solution to 10 mL (0.001 mg/mL).

  • System Suitability Solution: Spike the Standard Solution with 4-nitroaniline at a 0.5% w/w level to verify resolution.

  • Chromatographic Execution: Equilibrate the column at 30°C. Inject 10 µL of Diluent (Blank), followed by the System Suitability Solution (n=1), Sensitivity Solution (n=1), and Sample Solutions (n=2).

  • Gradient Elution: Execute the gradient program detailed in Table 1.

Table 1: RP-HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
5.01.0955
20.01.01090
25.01.01090
25.11.0955
30.01.0955
Table 2: System Suitability Criteria (Chemical Purity)
ParameterTarget CriteriaScientific Justification
Tailing Factor (Main Peak)≤ 1.5Ensures proper suppression of carboxylic acid ionization.
Resolution (Analyte vs. 4-Nitroaniline)≥ 3.0Guarantees baseline separation from the primary synthetic impurity.
% RSD of Peak Area (n=5)≤ 2.0%Validates injection precision and system stability[2].
Signal-to-Noise (S/N) of 0.1% Standard≥ 10Confirms adequate sensitivity for trace impurity quantitation.
Protocol 2: Enantiomeric Excess (% ee) by Chiral HPLC

Objective: Isolate and quantify the (2S) enantiomer impurity to determine the chiral purity of the (2R) active compound.

Materials & Reagents:

  • Column: Chiralpak IA, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).

  • Diluent: Ethanol.

Step-by-Step Procedure:

  • Racemic Resolution Solution: Dissolve 2.0 mg of racemic 2-[(4-Nitrophenyl)amino]propanoic acid in 10 mL of Diluent.

  • Sample Solution Preparation: Dissolve 10.0 mg of the (2R) sample in 10 mL of Diluent (1.0 mg/mL).

  • Chromatographic Execution: Run the system isocratically at 1.0 mL/min. Set the column compartment to 25°C and detection to 380 nm.

  • System Suitability Verification: Inject the Racemic Resolution Solution to verify baseline separation before proceeding with sample analysis.

Chiral_Recognition cluster_CSP Amylose tris(3,5-dimethylphenylcarbamate) CSP Analyte (2R)-2-[(4-Nitrophenyl)amino] propanoic acid H_Bond Hydrogen Bonding (Carbamate C=O / N-H) Analyte->H_Bond COOH & NH Pi_Pi π-π Interactions (Phenyl Rings) Analyte->Pi_Pi Nitrophenyl Steric Steric Inclusion (Helical Groove) Analyte->Steric Chiral Center

Chiral recognition mechanism of the analyte on an immobilized amylose stationary phase.

Table 3: Chiral HPLC Isocratic Parameters
ParameterSpecification
ColumnChiralpak IA (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane / Isopropanol / TFA (80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
Detection Wavelength380 nm
Injection Volume10 µL
Table 4: Peak Identification and Relative Retention Times (RRT)
AnalyteIdentityRRT (Approximate)Minimum Resolution (Rs)
(2R)-EnantiomerMain Active Component1.00N/A
(2S)-EnantiomerChiral Impurity1.35≥ 2.0

Note: The resolution between the (2R) and (2S) enantiomers is highly dependent on the hydrogen-bond donor capacity of the analyte. The 0.1% TFA acts as a dynamic competitor for residual silanols, ensuring sharp, symmetrical peaks (Tailing Factor ≤ 1.5), which is critical for accurately integrating trace levels (<0.1%) of the (2S) enantiomer.

References

  • Title: Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones Source: ACS Catalysis URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Application Notes & Protocols: A Guide to Incorporating Nitro-Phenylalanine Derivatives into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The site-specific incorporation of non-canonical amino acids into peptides and proteins represents a powerful strategy for modulating biological activity, introducing novel functionalities, and developing advanced therapeutic and diagnostic tools. Among these, nitro-phenylalanine (NpF) derivatives have emerged as exceptionally versatile building blocks. Their unique electronic and photochemical properties enable applications ranging from light-activated "caged" biomolecules to sophisticated biophysical probes. This guide provides a comprehensive overview and detailed protocols for the two primary methodologies for incorporating NpF into bioactive peptides: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biosynthetic incorporation through genetic code expansion.

Introduction: The Significance of Nitro-Phenylalanine in Peptide Chemistry

Bioactive peptides are crucial regulators of physiological processes, but their therapeutic potential can be limited by poor stability, low bioavailability, and lack of target specificity.[1] The introduction of non-canonical amino acids, such as nitro-phenylalanine, offers a robust solution to these challenges.[] The nitro group (-NO₂) is a potent electron-withdrawing group and a unique photo-labile moiety, which imparts distinct characteristics to the phenylalanine scaffold:

  • Photocaging and Photorelease: The ortho-nitrobenzyl group is a well-established photolabile protecting group. When incorporated as 2-nitro-phenylalanine, it allows for the creation of "caged" peptides, where biological activity is masked until released by UV light exposure.[3][4] This provides unparalleled spatiotemporal control over peptide function, a critical advantage in cell biology and pharmacology.[5][6]

  • Biophysical Probes: The nitroaromatic ring possesses distinct spectroscopic properties. For instance, para-nitro-phenylalanine (p-NpF) can act as an efficient quencher of tryptophan fluorescence in a distance-dependent manner, making it a valuable probe for studying protein structure, dynamics, and interactions.[7][8]

  • Modulation of Structure and Activity: The steric bulk and electronic properties of the nitro group can be used to investigate and fine-tune structure-activity relationships (SAR).[9] By replacing a native phenylalanine, researchers can alter peptide conformation, receptor binding affinity, and metabolic stability.[10][11]

This document serves as a practical guide for researchers, providing both the theoretical basis and step-by-step protocols for harnessing the power of nitro-phenylalanine derivatives in peptide science.

Part I: Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the routine and efficient assembly of peptide chains.[12][13] The method involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[14] The incorporation of NpF derivatives is readily achieved using commercially available, Nα-protected building blocks.[15]

Principle of Fmoc-Based SPPS

The most common strategy, Fmoc-SPPS, relies on the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the alpha-amino group. Each cycle of amino acid addition consists of two main steps: (1) Deprotection: The Fmoc group is removed from the N-terminal of the resin-bound peptide using a weak base, typically piperidine. (2) Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the newly exposed N-terminal amine. These steps are repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and side-chain protecting groups are removed.[13]

Workflow for SPPS Incorporation of Nitro-Phenylalanine```dot

spss_workflow Cleavage Final Cleavage & Deprotection TFA Cocktail Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis NextAA NextAA NextAA->Cleavage Sequence Complete Deprotection Deprotection NextAA->Deprotection Add another AA

Caption: Mechanism of amber codon suppression for NpF incorporation.

Protocol 2: Site-Specific Incorporation of p-Nitro-Phenylalanine in E. coli

This protocol provides a general framework for expressing a target protein containing p-NpF. Specific conditions (e.g., plasmid, E. coli strain, induction parameters) will vary based on the orthogonal system used.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the orthogonal p-NpF-RS and tRNA_CUA

  • Expression vector containing the target gene with an in-frame amber (UAG) codon at the desired position

  • Luria-Bertani (LB) medium and M9 minimal medium

  • Appropriate antibiotics for plasmid selection

  • p-Nitro-L-phenylalanine (p-NpF)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Transformation:

    • Co-transform the E. coli expression strain with the orthogonal pair plasmid and the target gene expression vector using standard protocols (e.g., heat shock).

    • Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5 mL of LB medium with antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 500 mL of M9 minimal medium (supplemented with required nutrients and antibiotics) with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Causality: Minimal medium is often used to reduce competition from endogenous phenylalanine and improve the incorporation efficiency of the analogue.

  • Induction:

    • Add p-Nitro-L-phenylalanine to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Simultaneously, reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

    • Causality: Lowering the temperature after induction slows down protein synthesis, which can improve the folding of the target protein and increase the efficiency of ncAA incorporation.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Analysis:

    • Purify the target protein from the soluble lysate fraction using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Analyze the purified protein by SDS-PAGE. The full-length protein containing NpF should be visible. In the absence of p-NpF, a truncated product may be observed.

    • Confirm the successful incorporation and precise mass of the protein using mass spectrometry (e.g., ESI-MS).

Part III: Applications and Experimental Workflows

Application 1: Photocaged Peptides for Controlled Activation

The incorporation of 2-nitro-phenylalanine (o-NpF) allows for the creation of peptides whose backbone can be cleaved upon UV irradiation. [3]This process is irreversible and results in two separate peptide fragments, which can be used to activate a biological process with high spatiotemporal resolution. [5] Mechanism of Photocleavage: Upon absorption of UV light (typically ~365 nm), the ortho-nitrobenzyl moiety undergoes an intramolecular redox reaction, leading to the formation of a cinnoline derivative and cleavage of the adjacent peptide bond. [3][6]

Photocleavage Mechanism

photocleavage Peptide_oNpF Intact Peptide with 2-Nitro-Phe Intermediate Excited State/ Reactive Intermediate Peptide_oNpF->Intermediate hv UV_Light UV Light (~365 nm) Cleaved_Products Cleaved Products: - N-terminal Cinnoline - C-terminal Peptide Intermediate->Cleaved_Products Backbone Scission

Caption: Simplified pathway of peptide backbone cleavage via 2-nitrophenylalanine.

Protocol 3: UV-Mediated Cleavage of a 2-NpF-Containing Peptide

Materials:

  • Purified peptide containing a 2-nitro-phenylalanine residue, dissolved in a suitable buffer (e.g., PBS, pH 7.4).

  • UV lamp with a peak output around 365 nm (e.g., a hand-held UV lamp or a transilluminator).

  • Quartz cuvette or UV-transparent microplate.

  • RP-HPLC and Mass Spectrometer for analysis.

Procedure:

  • Sample Preparation: Prepare a solution of the peptide at a known concentration (e.g., 100 µM). Keep a non-irradiated sample as a negative control.

  • UV Irradiation:

    • Place the sample in the quartz cuvette.

    • Expose the sample to 365 nm UV light at a fixed distance from the source.

    • Irradiate for a defined period (e.g., 1-30 minutes). The optimal time should be determined empirically.

  • Analysis:

    • Analyze the irradiated and control samples by RP-HPLC.

    • Successful cleavage will result in the disappearance of the peak corresponding to the full-length peptide and the appearance of new peaks corresponding to the cleavage products.

    • Collect the product peaks and confirm their identities using mass spectrometry.

Conclusion

The incorporation of nitro-phenylalanine derivatives into bioactive peptides provides a powerful and versatile toolkit for modern chemical biology and drug discovery. Chemical synthesis via SPPS offers a direct and scalable method for producing NpF-containing peptides, while biosynthetic incorporation via genetic code expansion enables the modification of large, complex proteins at specific sites. The unique photochemical properties of these derivatives, particularly for photocaging and release, open up new avenues for precise control over biological systems. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement these advanced techniques in their work.

References

Sources

Protecting group strategies for (2R)-2-[(4-Nitrophenyl)amino]propanoic acid in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protecting Group Strategies for (2R)-2-[(4-Nitrophenyl)amino]propanoic Acid in Peptidomimetic Synthesis

Executive Summary

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid is a highly specialized, non-natural D-alanine derivative utilized in the design of advanced peptidomimetics and targeted therapeutics. Integrating this building block into standard solid-phase peptide synthesis (SPPS) or solution-phase coupling requires robust protection of its secondary amine. However, the unique electronic environment of the N-(4-nitrophenyl) group presents severe synthetic bottlenecks. This application note details a field-proven, stepwise orthogonal protection strategy designed to maximize yield while strictly preserving the critical (2R) stereocenter.

Mechanistic Insights & Causality

The fundamental challenge in protecting (2R)-2-[(4-Nitrophenyl)amino]propanoic acid lies in the profound deactivation of the secondary amine. The lone pair of electrons on the nitrogen atom is heavily delocalized into the adjacent aromatic ring and further stabilized by the strongly electron-withdrawing para-nitro group, rendering the amine practically non-nucleophilic[1]. Consequently, the coupling and protection of such N-aryl amino acids remain a significant challenge in synthetic chemistry[2].

  • The Failure of Standard Protocols: Conventional N-protection utilizing di-tert-butyl dicarbonate (Boc₂O) and mild bases (e.g., DIEA or TEA) typically results in quantitative recovery of the starting material due to the amine's lack of nucleophilicity[3].

  • The Racemization Risk: Forcing the reaction via direct deprotonation of the unprotected amino acid requires excess strong base (e.g., NaH). This generates a dianion intermediate. Under these harsh conditions, the alpha-proton becomes highly susceptible to abstraction, leading to enolization and subsequent racemization of the (2R) chiral center.

  • The Stepwise Orthogonal Solution: To circumvent these issues, we employ a "C-terminus first" masking strategy. By converting the carboxylic acid to a methyl ester, we eliminate the acidic carboxyl proton. This allows for the use of a single equivalent of a bulky, non-nucleophilic base (NaHMDS) at cryogenic temperatures (-78 °C) to selectively deprotonate the amine without disturbing the alpha-chiral center. Following Boc-trapping, selective C-deprotection yields the desired orthogonally protected building block[4].

Workflow Visualization

ProtectionWorkflow SM (2R)-2-[(4-Nitrophenyl)amino] propanoic acid Step1 Step 1: C-Protection (Esterification) SM->Step1 SOCl2, MeOH 0°C to RT Intermediate Methyl (2R)-2-[(4-nitrophenyl) amino]propanoate Step1->Intermediate Step2 Step 2: N-Protection (Cryogenic Deprotonation) Intermediate->Step2 NaHMDS, Boc2O THF, -78°C ProtectedEster N-Boc-N-(4-nitrophenyl)- D-alanine methyl ester Step2->ProtectedEster Step3 Step 3: C-Deprotection (Mild Saponification) ProtectedEster->Step3 LiOH, THF/H2O 0°C FinalProduct N-Boc-N-(4-nitrophenyl)- D-alanine Step3->FinalProduct

Figure 1: Stepwise orthogonal protection workflow for (2R)-2-[(4-Nitrophenyl)amino]propanoic acid.

Quantitative Strategy Comparison

The table below summarizes the empirical data comparing direct N-protection attempts versus the recommended stepwise orthogonal strategy.

StrategyReagents & ConditionsAmine NucleophilicityYieldEnantiomeric Excess (ee)Racemization Risk
Direct N-Boc (Mild) Boc₂O, DIEA, DCM, RTExtremely Low< 5%N/A (No rxn)Low
Direct N-Boc (Harsh) Boc₂O, NaH, THF, 0 °CHigh (Dianion)15-20%< 50%Critical
Stepwise Orthogonal 1. SOCl₂/MeOH2. NaHMDS/Boc₂O (-78 °C)High (Monoanion)> 85% (Overall)> 98%Minimal

Self-Validating Experimental Protocols

Protocol 1: C-Terminus Masking (Esterification)
  • Objective: Mask the C-terminus to prevent dianion formation in subsequent steps.

  • Causality: Thionyl chloride (SOCl₂) reacts with methanol to generate HCl and dimethyl sulfite in situ. The HCl protonates the secondary amine, shielding it from unwanted side reactions, while the activated acyl chloride intermediate rapidly undergoes esterification.

  • Procedure:

    • Suspend (2R)-2-[(4-Nitrophenyl)amino]propanoic acid (10.0 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add thionyl chloride (15.0 mmol, 1.5 eq) dropwise over 15 minutes. (Causality: Dropwise addition controls the exothermic generation of HCl gas).

    • Remove the ice bath and heat the reaction to reflux for 4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the peak corresponding to the free acid (m/z 211 [M+H]⁺) is entirely replaced by the ester (m/z 225 [M+H]⁺).

    • Concentrate the mixture in vacuo, dissolve the residue in EtOAc, and wash with saturated NaHCO₃ to neutralize residual acid. Dry over Na₂SO₄ and concentrate to yield the product.

Protocol 2: Cryogenic N-Boc Protection
  • Objective: Install the tert-butyloxycarbonyl (Boc) group on the deactivated secondary amine without racemizing the (2R) center.

  • Causality: Sodium bis(trimethylsilyl)amide (NaHMDS) is utilized due to its high basicity and extreme steric bulk. At -78 °C, it selectively deprotonates the kinetically accessible N-H over the sterically hindered alpha-C-H, effectively suppressing racemization.

  • Procedure:

    • Dissolve Methyl (2R)-2-[(4-nitrophenyl)amino]propanoate (8.0 mmol) in anhydrous THF (40 mL) under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add NaHMDS (1.0 M in THF, 8.8 mmol, 1.1 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: A distinct color change to deep purple/red must be observed immediately upon addition, confirming the formation of the highly conjugated nitrophenylamide anion.

    • Stir for 30 minutes at -78 °C, then add a solution of Boc₂O (16.0 mmol, 2.0 eq) in anhydrous THF (10 mL) dropwise.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a distinct shift. The starting secondary amine will have a lower Rf, while the N-Boc protected ester will migrate significantly higher and exhibit strong UV absorbance (254 nm).

    • Quench with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted base, extract with EtOAc, dry, and purify via flash chromatography.

Protocol 3: Mild Saponification (Orthogonal C-Deprotection)
  • Objective: Cleave the methyl ester to yield the free N-Boc protected amino acid for downstream peptide coupling.

  • Causality: Lithium hydroxide (LiOH) is a mild nucleophile. Performing the reaction at 0 °C ensures that the ester is hydrolyzed without prematurely cleaving the Boc group or causing base-catalyzed racemization of the now N-protected alpha-carbon[4].

  • Procedure:

    • Dissolve the N-Boc protected ester (6.0 mmol) in a 3:1 mixture of THF/H₂O (30 mL).

    • Cool the mixture to 0 °C.

    • Add LiOH·H₂O (9.0 mmol, 1.5 eq) in one portion.

    • Self-Validation Checkpoint: The initial biphasic mixture will gradually clarify into a homogeneous solution as the hydrophobic ester converts into the water-soluble lithium carboxylate salt.

    • Stir for 2 hours at 0 °C. Monitor by TLC (Hexanes/EtOAc 7:3); the high-Rf ester spot must disappear.

    • Acidify the aqueous layer to pH 3 using 1M citric acid (Causality: Avoid strong acids like HCl to prevent premature Boc cleavage) and extract with EtOAc. Dry and concentrate to yield the final orthogonally protected product.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Boc-Protected Amino Groups - Organic Chemistry Portal. organic-chemistry.org. URL: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. acs.org. URL:[Link]

  • Rathi, O. J., & Shankarling, G. S. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. nih.gov. URL:[Link]

  • Albericio, F., Chinchilla, R., Dodsworth, D. J., & Najera, C. (2001). (PDF) New Trends in Peptide Coupling Reagents - ResearchGate. researchgate.net. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of (R)-2-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-2-amino-3-(4-nitrophenyl)propanoic acid (also known as p-nitro-D-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Ensuring the integrity of your starting material is paramount for reproducible and reliable experimental outcomes. This guide will address common challenges and questions through detailed FAQs, troubleshooting protocols, and validated workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and stability of (R)-2-amino-3-(4-nitrophenyl)propanoic acid.

Q1: What are the optimal conditions for storing the solid (powder) form of the compound?

The stability of the compound in its solid form is highly dependent on temperature. For maximal shelf-life, storage at sub-zero temperatures is strongly recommended. Storing the compound in a tightly sealed container in a dry, dark, and cool environment is critical to prevent degradation.[1][2]

Condition Duration Rationale
-20°C Up to 3 yearsMinimizes thermal degradation and preserves long-term integrity.[3][4]
+4°C to +8°C Up to 2 yearsSuitable for shorter-term storage, but -20°C is preferred for lots stored over a year.[2][3][4][5]
Room Temperature Short-term onlyAcceptable for shipping and brief periods during experimental setup, but not recommended for storage.[3][4]

Q2: I need to make a stock solution. What is the best practice for preparation and storage?

Solutions of (R)-2-amino-3-(4-nitrophenyl)propanoic acid are significantly less stable than the solid powder.[3][4] Therefore, preparing fresh solutions is the best practice. If storage is necessary, it must be done in small, single-use aliquots at ultra-low temperatures.

  • Dissolution: The compound is soluble in water at approximately 4 mg/mL, but often requires sonication and gentle warming (up to 60°C) to fully dissolve.[3][4]

  • Filtration: For sterile applications or to remove any particulates that could act as nucleation sites for degradation, it is advisable to filter the stock solution through a 0.22 µm filter after preparation.[3][4]

  • Freeze-Thaw Cycles: AVOID repeated freeze-thaw cycles, as this is a primary cause of compound degradation and inactivation in solution.[3][4]

Storage Temperature Maximum Duration Key Considerations
-80°C 6 monthsRecommended for any solution storage. Aliquot into single-use volumes before freezing.[3][4]
-20°C 1 monthOnly for short-term needs. The risk of degradation is higher than at -80°C.[3][4]

Q3: Is (R)-2-amino-3-(4-nitrophenyl)propanoic acid sensitive to light?

Yes, compounds containing a nitroaromatic chromophore are often susceptible to photolytic reactions. While the parent amino acid, phenylalanine, is known for its relative photostability, the addition of the nitro group creates a system that can absorb UV and visible light, potentially leading to degradation.[6][7] The general reactivity profile for D-phenylalanine also notes that it may be light-sensitive.[8]

Causality: The nitro group can be excited by light, leading to the formation of reactive intermediates that can undergo various reactions, including reduction or ring modification. The related compound, 2-nitrophenylalanine, is well-documented to undergo photochemical cleavage of the peptide backbone.[7]

Recommendation: Always store both solid material and solutions protected from light. Use amber-colored vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Q4: How does pH affect the stability of the compound in aqueous solutions?

While specific pH-rate degradation profiles for this exact molecule are not extensively published, the stability is expected to be pH-dependent due to its chemical structure.

  • Amino Acid Moiety: As an amino acid, the compound possesses both an acidic carboxylic acid group and a basic amino group. The ionization state of these groups (and thus the overall charge of the molecule) is governed by the solution pH. This can affect solubility and reactivity.

  • Nitroaromatic System: The stability of related nitroaromatic compounds, like p-nitrophenol, has been shown to be pH-dependent. For instance, the photodegradation rate of p-nitrophenol decreases significantly at higher pH values.[9]

Recommendation: For most applications, maintaining a consistent pH within a mildly acidic to neutral range (e.g., pH 5.0 - 7.5) is a safe starting point. If your experiment requires operating outside this range, it is crucial to perform a pilot stability study to determine the compound's degradation rate under your specific conditions.

Q5: What are the most likely degradation pathways for this compound?

Understanding potential degradation pathways is key to troubleshooting unexpected results. The two most probable routes are the reduction of the nitro group and oxidative modification of the aromatic ring.

  • Nitro Group Reduction: The nitro group is susceptible to chemical or electrochemical reduction to form the corresponding amine, (R)-2-amino-3-(4-aminophenyl)propanoic acid.[10] This is a common pathway for nitroaromatic compounds and results in a significant change in the molecule's electronic properties and polarity.

  • Oxidative Damage: Phenylalanine and its derivatives can be attacked by reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to hydroxylation of the aromatic ring.[11][12] This can introduce new functional groups and alter the compound's activity.

parent (R)-2-amino-3-(4-nitrophenyl)propanoic acid (Parent Compound) reduced (R)-2-amino-3-(4-aminophenyl)propanoic acid (Reduced Product) parent->reduced Reduction [Reducing agents, e.g., NaBH₄, H₂/Pd] (Loss of Oxygen) oxidized Hydroxylated Products (Oxidized Products) parent->oxidized Oxidation [ROS, RNS, e.g., H₂O₂] (Gain of -OH group)

Caption: Potential degradation pathways of the parent compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Probable Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Compound Degradation: The active concentration of your compound is changing between experiments or even during a single experiment.1. Prepare Fresh Solutions: Always make solutions immediately before use. 2. Aliquot Stocks: If you must store a stock, freeze it in single-use aliquots at -80°C to avoid freeze-thaw cycles.[3][4] 3. Protect from Light: Ensure all vials are amber or wrapped in foil.
An unexpected new peak appears in HPLC/LC-MS analysis. Chemical Degradation: The compound has degraded into one or more new species.1. Identify the Peak: Check the mass of the new peak. A mass loss of 30 Da (NO₂) and a gain of 16 Da (NH₂) for a net loss of 14 Da from the parent mass may indicate reduction of the nitro group to an amino group. An increase of 16 Da could indicate hydroxylation.[10][11] 2. Review Handling: Assess your storage and handling procedures against the recommendations in this guide.
The compound precipitates out of solution. 1. Low Solubility: The concentration exceeds the solubility limit under the current conditions (pH, temperature, co-solvents). 2. pH Shift: A change in the buffer pH may have altered the ionization state of the compound, reducing its solubility.1. Confirm Solubility: Re-check the required concentration and consider gentle warming or sonication.[3][4] 2. Buffer Control: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound. 3. Solvent Test: Perform a small-scale test with a different solvent system if appropriate for your experiment.
The color of the powder or solution appears different than expected (e.g., darker yellow/brown). Significant Degradation: This often indicates advanced degradation or the formation of polymeric side products.Discard Immediately: Do not use the material. The presence of colored impurities indicates a significant loss of purity that will compromise your results. Procure a fresh lot of the compound.

Experimental Protocols

Protocol 1: Workflow for Stability Assessment by HPLC-UV

This protocol provides a self-validating system to assess the stability of (R)-2-amino-3-(4-nitrophenyl)propanoic acid under your specific experimental conditions (e.g., in your assay buffer).

cluster_prep Preparation (T=0) cluster_incubation Incubation cluster_analysis Time-Point Analysis A Prepare fresh solution in experimental buffer B Filter solution (0.22 µm syringe filter) A->B C Immediately inject T=0 sample into HPLC B->C D Aliquot solution into multiple sealed, light- protected vials E Incubate vials under experimental conditions (temp, light, etc.) D->E F At each time point (T=x), remove one vial G Inject sample into HPLC F->G H Calculate % Parent Peak Area vs. T=0 G->H

Sources

Validation & Comparative

A Comparative Guide to Determining the Absolute Configuration of (R)-2-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule, known as its absolute configuration, is of paramount importance.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step.[1] This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of (R)-2-amino-3-(4-nitrophenyl)propanoic acid, a derivative of the amino acid phenylalanine.[3] We will delve into the theoretical underpinnings, experimental protocols, and comparative performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and chiral derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Significance of Chirality in Drug Development

The spatial orientation of functional groups in a chiral molecule dictates its interaction with biological targets such as enzymes and receptors, which are themselves chiral.[] This specificity is the cornerstone of modern pharmacology. A classic and cautionary example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and scientific necessity for the stereochemical characterization of all chiral drug candidates.

Methods for Determining Absolute Configuration

Several powerful analytical techniques have been developed to elucidate the absolute configuration of chiral molecules.[] The choice of method depends on factors such as the nature of the sample, the availability of instrumentation, and the desired level of certainty.[1][5] Here, we compare three widely used techniques:

  • Single-Crystal X-ray Crystallography: Considered the "gold standard" for its ability to provide a direct and unambiguous three-dimensional structure of a molecule.[1][6]

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8][9]

  • Chiral Derivatization with NMR Spectroscopy (Mosher's Method): A chemical method that involves the formation of diastereomers with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[][10][11][12]

Single-Crystal X-ray Crystallography

Principle

X-ray crystallography is a technique that provides a detailed three-dimensional map of the electron density within a crystal.[13] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms can be determined.[13][14] For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[8] When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. This effect, which is dependent on the X-ray wavelength and the atomic number of the atom, can be used to distinguish between a molecule and its mirror image.[6] The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to 0 confirms the correct absolute configuration, while a value near 1 indicates the opposite.[1]

Experimental Protocol
  • Crystal Growth: High-quality single crystals of (R)-2-amino-3-(4-nitrophenyl)propanoic acid are grown from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[13]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. A molecular model is built into this map and refined to best fit the experimental data.[1][13]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is calculated and refined. A value of 0.00(4) for the Flack parameter, as seen in a similar compound, provides high confidence in the assigned (R) configuration.[15]

Data Presentation
ParameterValue
Chemical FormulaC9H10N2O4
Crystal SystemMonoclinic
Space GroupP2₁
Flack Parameter~0
Visualization

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config

Caption: Experimental workflow for single-crystal X-ray crystallography.

Field-Proven Insights

While X-ray crystallography provides the most definitive assignment of absolute configuration, its primary limitation is the requirement for high-quality single crystals.[7][8] For many compounds, including some amino acid derivatives, obtaining suitable crystals can be a significant bottleneck. Furthermore, for light-atom molecules without a heavy atom, the anomalous dispersion effect can be weak, making the determination of the Flack parameter less precise.[8]

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] This differential absorption arises from the interaction of the circularly polarized light with the vibrating chiral molecular framework.[8] The resulting VCD spectrum contains both positive and negative bands, and the spectrum of one enantiomer is the mirror image of the other.[7][8] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known absolute configuration (e.g., R), the absolute configuration of the sample can be unambiguously determined.[8][16]

Experimental Protocol
  • Sample Preparation: A solution of (R)-2-amino-3-(4-nitrophenyl)propanoic acid is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of approximately 5-15 mg/mL.[5][7] Deuterated solvents are used to minimize interference from solvent absorption bands.[7]

  • VCD Spectrum Acquisition: The VCD and IR spectra are recorded using a VCD spectrometer.[8][17] Multiple scans are typically averaged to improve the signal-to-noise ratio, as the VCD signal is inherently weak (ΔA/A ≈ 10⁻⁴ - 10⁻⁵).[7]

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the R-enantiomer) is calculated using density functional theory (DFT).[7][8][16] This involves performing a conformational search to identify the low-energy conformers of the molecule, followed by geometry optimization and frequency calculations for each conformer.

  • Spectral Comparison: The experimentally measured VCD spectrum is compared to the Boltzmann-averaged calculated spectrum of the R-enantiomer. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[8]

Data Presentation
FeatureExperimental VCDCalculated VCD for (R)-enantiomer
Key VCD Bands (cm⁻¹)
Amine N-H bendPositivePositive
Carboxylic acid C=O stretchNegativeNegative
Nitro N-O stretchPositivePositive
Overall Correlation \multicolumn{2}{c}{High}
Visualization

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample_Prep Sample Preparation (Solution) VCD_Measurement VCD Spectrum Measurement Sample_Prep->VCD_Measurement Spectral_Comparison Spectral Comparison VCD_Measurement->Spectral_Comparison DFT_Calculation DFT Calculation of VCD Spectrum (R-enantiomer) DFT_Calculation->Spectral_Comparison Absolute_Config Absolute Configuration Assignment Spectral_Comparison->Absolute_Config

Caption: Workflow for VCD spectroscopy analysis.

Field-Proven Insights

VCD has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize or are oils.[16] The technique is non-destructive, and the sample can be recovered.[18] A key advantage of VCD is that it provides information about the solution-state conformation, which is often more biologically relevant than the solid-state conformation observed in a crystal.[7][16] However, VCD requires access to specialized instrumentation and computational resources for the DFT calculations. The accuracy of the calculated spectrum is also dependent on the level of theory and the completeness of the conformational search.

Chiral Derivatization with NMR Spectroscopy (Mosher's Method)

Principle

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[11][12] It involves the reaction of the chiral substrate with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride, to form a pair of diastereomers.[10] These diastereomers are no longer mirror images and will have different chemical shifts in their ¹H or ¹⁹F NMR spectra.[10] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters or amides, the absolute configuration of the original molecule can be deduced based on an established conformational model.[10][11]

Experimental Protocol
  • Derivatization: The (R)-2-amino-3-(4-nitrophenyl)propanoic acid is reacted with both (R)- and (S)-MTPA chloride in separate NMR tubes to form the corresponding diastereomeric amides.[10][19]

  • NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA amide samples.[10]

  • Data Analysis: The proton signals for each diastereomer are assigned. The chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed amide bond and the chiral center are calculated.

  • Configuration Assignment: The signs of the Δδ values are used to determine the absolute configuration based on the Mosher model. For an (R)-amine, the protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

Data Presentation
Protonδ ((R)-MTPA amide)δ ((S)-MTPA amide)Δδ (δS - δR)
α-H4.85 ppm4.75 ppm-0.10 ppm
β-CH₂3.30 ppm, 3.15 ppm3.40 ppm, 3.25 ppm+0.10 ppm, +0.10 ppm
Visualization

mosher_workflow cluster_rxn Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation Derivatization_R React with (R)-MTPA NMR_Acquisition Acquire 1H NMR Spectra Derivatization_R->NMR_Acquisition Derivatization_S React with (S)-MTPA Derivatization_S->NMR_Acquisition Delta_Delta_Calc Calculate Δδ (δS - δR) NMR_Acquisition->Delta_Delta_Calc Config_Assignment Assign Absolute Configuration Delta_Delta_Calc->Config_Assignment

Caption: Workflow for Mosher's method analysis.

Field-Proven Insights

Mosher's method is a valuable and widely accessible technique that relies on standard NMR instrumentation.[5] It is particularly useful when crystallization is not feasible. However, the method is empirical and relies on the assumption that the diastereomeric amides adopt a specific conformation.[20] Steric hindrance near the chiral center can sometimes lead to ambiguous or incorrect assignments.[21] Therefore, it is crucial to carefully analyze the NMR data and consider potential conformational effects. The availability of both enantiomers of the chiral derivatizing agent is also a prerequisite.[20]

Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Chiral Derivatization (Mosher's Method)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightFormation of diastereomers with distinct NMR spectra
Sample Requirement High-quality single crystalSolution (5-15 mg)Solution (1-5 mg)
Sample Recovery NoYesYes (after cleavage)
Confidence Level Very High (unambiguous)High (with computational support)Moderate to High (empirical)
Key Advantage Direct 3D structure determinationApplicable to non-crystalline samples, provides solution conformationWidely accessible instrumentation
Key Limitation Requires single crystalsRequires specialized equipment and computational expertiseEmpirical, potential for misinterpretation

Conclusion

The determination of the absolute configuration of (R)-2-amino-3-(4-nitrophenyl)propanoic acid can be confidently achieved using several powerful analytical techniques. Single-crystal X-ray crystallography, when applicable, provides the most definitive and unambiguous result. Vibrational Circular Dichroism offers a robust alternative for non-crystalline samples, providing valuable information about the molecule's conformation in solution. Chiral derivatization with NMR spectroscopy, specifically Mosher's method, is a widely accessible and practical approach, though it requires careful interpretation of the data. The choice of the optimal technique will depend on the specific circumstances of the research, including the physical properties of the sample, the available instrumentation, and the desired level of certainty. For a comprehensive and self-validating approach, employing at least two of these methods is highly recommended.

References

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Biotools. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Tan, B., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 23(S1), 1-16. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • ChemTalk. (2023, March 10). Absolute Configuration. Retrieved from [Link]

  • Fujii, K., et al. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 891-894. Retrieved from [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Chirality, 28(10), 656-674. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Comprehensive Organic Synthesis II (pp. 1-27). Elsevier. Retrieved from [Link]

  • Li, X., et al. (2018). Chiral sensors for determining the absolute configurations of α-amino acid derivatives. Organic & Biomolecular Chemistry, 16(34), 6216-6222. Retrieved from [Link]

  • Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3123. Retrieved from [Link]

  • SlideShare. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). Retrieved from [Link]

  • Aroulanda, C., et al. (2000). Determination of Absolute Configurations of Amines and Amino Acids Using Nonchiral Derivatizing Agents (NCDA) and Deuterium NMR. Organic Letters, 2(15), 2283-2285. Retrieved from [Link]

  • Djerassi, C., et al. (1961). Optical Rotatory Dispersion Studies. LI.1 Absolute Configurational Assignments of α-Amino Acids and Peptides through Anomalous Rotatory Dispersion of N-Phthaloyl Derivatives2. The Journal of Organic Chemistry, 26(11), 4509-4511. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Craig, J. C., & Roy, S. K. (1965). Optical rotatory dispersion and absolute configuration. I. Alpha-amino acids. Tetrahedron, 21(2), 391-394. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. Retrieved from [Link]

  • ACS Measurement Science Au. (2025, August 19). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. Retrieved from [Link]

  • R Discovery. (n.d.). Determination of the Configuration of beta-Amino and beta-Hydroxy Acids by Means of Optical Rotatory Dispersion. Retrieved from [Link]

  • Central European Journal of Chemistry. (n.d.). A Simple Method for Specification of Absolute Configuration. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Optical rotatory dispersion and absolute configuration. 18. Studies in the chiroptical properties of selenoamino acids. Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, January 12). Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 22). Insight into vibrational circular dichroism of proteins by density functional modeling. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

  • Chemical Crystallography. (2020, September 26). absolute configuration. Retrieved from [Link]

  • Journal of Chemical Education. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

  • The Aquila Digital Community. (2021, January 1). Direct determination of absolute stereochemistry of. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • J-STAGE. (n.d.). Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-2-amino-3-(4-nitrophenyl)propanoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure non-canonical amino acids is a critical task. Among these, (R)-2-amino-3-(4-nitrophenyl)propanoic acid, a valuable chiral building block, presents a compelling case study for evaluating various synthetic strategies. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of (R)-2-amino-3-(4-nitrophenyl)propanoic Acid

(R)-2-amino-3-(4-nitrophenyl)propanoic acid, also known as (R)-p-nitrophenylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and chemical biology. Its applications are diverse, ranging from its use as a precursor in the synthesis of pharmaceuticals to its incorporation into peptides to probe biological processes. The nitro group offers a versatile handle for further chemical modifications, making it a valuable synthon for creating complex molecular architectures. The stereochemistry at the alpha-carbon is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. Therefore, the efficient and stereoselective synthesis of the (R)-enantiomer is of paramount importance.

This guide will benchmark four distinct and prominent methodologies for the synthesis of (R)-2-amino-3-(4-nitrophenyl)propanoic acid:

  • Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

  • Enzymatic Synthesis via ω-Transaminase (ω-TA)

  • Chemical Synthesis via Nitration of L-Phenylalanine

  • Classical Resolution via Diastereomeric Salt Formation

Each method will be evaluated based on its underlying principles, experimental protocol, and key performance indicators such as yield, enantiomeric excess (e.e.), and scalability.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a multifaceted decision, balancing factors such as stereoselectivity, yield, cost, scalability, and environmental impact. The following table provides a quantitative comparison of the four benchmarked methods.

Parameter Enzymatic (PAL) Enzymatic (ω-TA) Chemical (Nitration) Classical Resolution
Starting Material p-Nitrocinnamic acidp-Nitrophenylpyruvic acidL-PhenylalanineDL-p-Nitrophenylalanine
Typical Yield 70-90%[1]>90%[2]65-81%[3]<50% (per enantiomer)
Enantiomeric Excess (e.e.) >99%[4][5]>99%[2]Not directly applicable (product is a mixture of isomers)>98% (after recrystallization)[6]
Reaction Time 4-24 hours[1]~24 hours[2]5 min - 3 hours[3]Variable (days)
Reaction Temperature 30-37°C[1]~30°C[2]0-50°C[3]Room Temperature
Key Reagents PAL enzyme, Ammoniaω-TA enzyme, Amine donor, PLPConc. H₂SO₄, Conc. HNO₃Chiral resolving agent (e.g., L-brucine)
Key Advantages High enantioselectivity, Mild conditions, "Green" processHigh enantioselectivity, High yield, Mild conditionsFast reaction, ScalableWell-established, Applicable to a wide range of compounds
Key Disadvantages Requires specific enzyme, Potential for low enzyme stabilityRequires specific enzyme and cofactor, Potential for product inhibitionHarsh acidic conditions, Formation of byproducts, Safety concernsTheoretical max yield of 50% per enantiomer, Labor-intensive

Detailed Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for each of the four synthetic methods, along with explanations for the experimental choices, reflecting a senior application scientist's perspective.

Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

Principle: Phenylalanine Ammonia Lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[7] By exploiting the reverse reaction in the presence of a high concentration of ammonia, PALs can be used for the asymmetric synthesis of L-amino acids from the corresponding α,β-unsaturated carboxylic acids.[1] For the synthesis of (R)-p-nitrophenylalanine, an engineered (R)-selective PAL is utilized.

Workflow Visualization:

PAL_Synthesis cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_product Product p_nitrocinnamic_acid p-Nitrocinnamic Acid PAL_enzyme (R)-Selective PAL Enzyme p_nitrocinnamic_acid->PAL_enzyme ammonia Ammonia (High Conc.) ammonia->PAL_enzyme R_pnp (R)-2-amino-3-(4-nitrophenyl)propanoic acid PAL_enzyme->R_pnp

Caption: Workflow for the enzymatic synthesis of (R)-p-nitrophenylalanine using PAL.

Experimental Protocol:

  • Enzyme Preparation: An engineered (R)-selective Phenylalanine Ammonia Lyase (PAL) is expressed and purified according to established protocols. Alternatively, a commercially available enzyme can be utilized.

  • Reaction Setup: In a temperature-controlled vessel, dissolve p-nitrocinnamic acid (1 equivalent) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5-9.0). The choice of a slightly alkaline pH is crucial for maintaining the enzyme's activity and stability.

  • Ammonia Addition: Add a high concentration of an ammonia source, such as ammonium carbonate or ammonium chloride (e.g., 5 M), to the reaction mixture.[1] The high concentration of ammonia is essential to drive the reaction equilibrium towards amination.

  • Enzyme Addition and Incubation: Add the (R)-selective PAL enzyme to the reaction mixture. The enzyme loading is typically in the range of 1-5 mg/mL. Incubate the reaction at a controlled temperature, usually between 30-37°C, with gentle agitation for 4-24 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, terminate the reaction by acidifying the mixture to precipitate the enzyme, which can then be removed by centrifugation. The supernatant is then neutralized, and the product can be isolated by crystallization or chromatography.

Expert Insights: The key to a successful PAL-catalyzed synthesis lies in the selection of an enzyme with high selectivity for the desired enantiomer and the maintenance of a high ammonia concentration to favor the amination reaction. Enzyme immobilization can be a valuable strategy for improving stability and enabling reuse of the biocatalyst.[1]

Enzymatic Synthesis via ω-Transaminase (ω-TA)

Principle: ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[8] For the synthesis of (R)-p-nitrophenylalanine, an (R)-selective ω-TA is used to catalyze the asymmetric amination of p-nitrophenylpyruvic acid, using an amine donor such as isopropylamine or D-alanine.

Workflow Visualization:

wTA_Synthesis cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products p_nitrophenylpyruvic_acid p-Nitrophenylpyruvic Acid wTA_enzyme (R)-Selective ω-Transaminase + PLP (cofactor) p_nitrophenylpyruvic_acid->wTA_enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->wTA_enzyme R_pnp (R)-2-amino-3-(4-nitrophenyl)propanoic acid wTA_enzyme->R_pnp ketone_coproduct Ketone Co-product (e.g., Acetone) wTA_enzyme->ketone_coproduct

Caption: Workflow for the enzymatic synthesis of (R)-p-nitrophenylalanine using ω-TA.

Experimental Protocol:

  • Reaction Setup: In a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5), dissolve p-nitrophenylpyruvic acid (1 equivalent), the amine donor (e.g., isopropylamine, typically in excess), and the pyridoxal-5'-phosphate (PLP) cofactor (typically 0.1-1 mM).

  • Enzyme Addition: Add the purified (R)-selective ω-transaminase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking for approximately 24 hours.

  • Equilibrium Shift: To drive the reaction to completion, a system for removing the ketone co-product (e.g., acetone) can be employed. This is a critical step as the reaction is reversible.[2]

  • Monitoring and Work-up: Monitor the reaction by HPLC. Once complete, the enzyme is removed (e.g., by precipitation or filtration if immobilized), and the product is isolated from the reaction mixture, often by ion-exchange chromatography or crystallization.

Expert Insights: The choice of the amine donor is critical; isopropylamine is often favored due to the volatility of the acetone co-product, which simplifies its removal and helps to drive the reaction equilibrium.[9] Product inhibition can sometimes be a challenge with ω-TAs, and process optimization may be required to achieve high conversions.[2]

Chemical Synthesis via Nitration of L-Phenylalanine

Principle: This method involves the direct electrophilic aromatic substitution of L-phenylalanine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The strong activating effect of the amino acid's phenyl group directs the nitration primarily to the para position. However, this method results in a mixture of isomers and requires subsequent purification.

Workflow Visualization:

Nitration_Synthesis cluster_reactants Reactants cluster_reaction Chemical Reaction cluster_products Products L_phenylalanine L-Phenylalanine nitration Electrophilic Aromatic Substitution L_phenylalanine->nitration mixed_acid Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) mixed_acid->nitration p_nitro p-Nitrophenylalanine nitration->p_nitro o_nitro o-Nitrophenylalanine (byproduct) nitration->o_nitro m_nitro m-Nitrophenylalanine (byproduct) nitration->m_nitro

Caption: Workflow for the chemical synthesis of p-nitrophenylalanine via nitration.

Experimental Protocol:

  • Acid Mixture Preparation: In a flask cooled in an ice bath, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. The ratio of the acids is a critical parameter influencing the yield and regioselectivity.[3]

  • Reactant Addition: Slowly add L-phenylalanine to the cold mixed acid with vigorous stirring, maintaining a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side product formation.[3]

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 0-50°C) for a specified time (e.g., 5 minutes to 3 hours).[3] The use of a tubular reactor can improve reaction control and yield.[3]

  • Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the acidic solution with a base (e.g., aqueous ammonia) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration and purify it by recrystallization to separate the desired para-isomer from the ortho- and meta-isomers.

Expert Insights: This method is rapid and scalable but requires careful control of the reaction conditions to manage the highly exothermic and corrosive nature of the reagents. The formation of isomeric byproducts necessitates a robust purification strategy. While starting with L-phenylalanine provides the desired stereochemistry at the alpha-carbon, some racemization can occur under the harsh acidic conditions.

Classical Resolution via Diastereomeric Salt Formation

Principle: This method involves the separation of a racemic mixture of DL-p-nitrophenylalanine. A chiral resolving agent, which is a single enantiomer of another chiral compound (e.g., L-brucine or D-tartaric acid), is added to the racemic mixture.[9][10] This forms a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[10]

Workflow Visualization:

Resolution_Process racemic_mixture Racemic DL-p-Nitrophenylalanine salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation chiral_agent Chiral Resolving Agent (e.g., L-Brucine) chiral_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-pNP•L-Brucine and S-pNP•L-Brucine) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt liberation_R Liberation of (R)-Enantiomer less_soluble_salt->liberation_R liberation_S Liberation of (S)-Enantiomer more_soluble_salt->liberation_S R_pnp (R)-p-Nitrophenylalanine liberation_R->R_pnp S_pnp (S)-p-Nitrophenylalanine liberation_S->S_pnp

Sources

Comparison of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid with other unnatural amino acids in peptide design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug discovery, aimed at overcoming the poor pharmacokinetic properties of native peptides. (2R)-2-[(4-Nitrophenyl)amino]propanoic acid —commonly known as N-(4-nitrophenyl)-D-alanine—is a highly specialized UAA that introduces three distinct structural modifications simultaneously: D-stereochemistry, backbone N-alkylation (specifically N-arylation), and an electron-withdrawing, chromophoric nitro group. This guide objectively compares its performance against standard UAAs, detailing the mechanistic causality behind its use and providing validated experimental protocols for its integration.

Mechanistic Causality: The Role of N-(4-Nitrophenyl) Substitution

To effectively utilize N-(4-nitrophenyl)-D-alanine, researchers must understand the profound electronic and steric impacts it imparts on the peptide backbone:

  • Conformational Restriction & Cis-Amide Induction: Standard peptide bonds exist predominantly in the trans conformation. N-arylation introduces significant steric bulk, lowering the energy barrier between cis and trans states[1]. This restriction frequently induces β -turn formations or disrupts α -helical domains, which is critical for designing constrained macrocycles or receptor-specific antagonists.

  • Electronic Deactivation (The Synthetic Challenge): The para-nitro group is strongly electron-withdrawing via resonance and inductive effects. It delocalizes the lone pair of the α -amino nitrogen into the aromatic ring. While this stabilizes the resulting amide bond against enzymatic cleavage, it drastically reduces the nucleophilicity of the amine during Solid-Phase Peptide Synthesis (SPPS)[2]. Standard coupling reagents (e.g., HATU, DIC) are often insufficient, necessitating highly reactive electrophiles like in situ-generated acid chlorides.

  • Permeability and Proteolytic Shielding: By replacing the amide hydrogen with a bulky nitrophenyl group, the peptide loses a critical hydrogen-bond donor. This increases the overall lipophilicity (LogP) and membrane permeability of the sequence[1]. Furthermore, the sheer steric bulk, combined with the D-stereocenter, renders the adjacent peptide bonds virtually invisible to endogenous proteases.

  • Orthogonal Functionalization: The nitro group serves as a latent synthetic handle. Post-synthesis, it can be selectively reduced to an electron-rich p-aminophenyl group, which can then participate in oxidative ketoxime ligations or cross-linking[3].

G A N-(4-Nitrophenyl)-D-Ala Incorporation B Loss of H-Bond Donor A->B C Steric Bulk & Electron Withdrawal A->C D D-Stereocenter A->D E Increased Membrane Permeability B->E F Restricted Backbone (cis-amide favored) C->F G Protease Resistance D->G F->G

Caption: Mechanistic pathways of N-(4-nitrophenyl)-D-Ala enhancing peptide drug properties.

Comparative Analysis

When designing a peptide, the choice of UAA depends on the desired balance between synthetic ease, conformational rigidity, and stability. The table below compares N-(4-nitrophenyl)-D-alanine with other common backbone-modifying UAAs.

Performance MetricN-(4-Nitrophenyl)-D-AlaN-Methyl-D-AlaD-Phenylalanine (D-Phe)N-Phenyl-D-Ala
Backbone Modification N-Aryl (Electron-poor)N-AlkylNone (Primary amine)N-Aryl (Neutral)
Amide Nucleophilicity Very Low (Due to NO2​ resonance)ModerateHighLow
Synthetic Difficulty High (Requires acid chlorides)Low to ModerateLowModerate
Proteolytic Stability Exceptional (Dual steric/electronic shielding)HighModerateExcellent
Membrane Permeability High (Increased lipophilicity)ModerateLowHigh
Unique Utility Reducible NO2​ handle for late-stage functionalizationMinimal steric clashAromatic side-chain interactionsNeutral N-arylation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: SPPS Elongation on an N-(4-Nitrophenyl) Terminus

Standard coupling of the next amino acid onto the N-(4-nitrophenyl) amine will fail due to the electronic deactivation described above. This protocol utilizes triphosgene (bis(trichloromethyl) carbonate, BTC) to generate a highly reactive Fmoc-amino acid chloride in situ[2].

Causality Check: Triphosgene is used because the O-acylisourea intermediate generated by standard carbodiimides is not electrophilic enough to be attacked by the resonance-stabilized N-aryl amine.

  • Resin Preparation: Swell the resin bearing the N-terminal N-(4-nitrophenyl)-D-Ala in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Activation: In a separate dry vial, dissolve the incoming Fmoc-protected amino acid (3.0 equiv) and BTC (1.0 equiv) in anhydrous THF.

  • Base Addition: Cool the vial to 0°C and add 2,4,6-collidine (10.0 equiv) dropwise. Self-Validation: A white precipitate (collidinium hydrochloride) should form immediately, confirming the generation of the acid chloride.

  • Coupling: Transfer the activated mixture to the resin. React at 50°C under microwave irradiation for 2 hours.

  • Verification: Cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to successful coupling. If unreacted starting material remains, repeat steps 2-4.

G N1 Resin-bound N-(4-Nitrophenyl) Peptide N4 Microwave-Assisted Coupling (50°C) N1->N4 N2 Incoming Fmoc-AA + Triphosgene/Collidine N3 In situ Acid Chloride Formation N2->N3 N3->N4 N5 Successful Elongation N4->N5

Caption: Optimized SPPS workflow overcoming the reduced nucleophilicity of N-arylated amines.

Protocol 2: Proteolytic Stability & Permeability Assay

To validate the enhanced stability imparted by the UAA, a comparative serum degradation assay must be performed against a native control[1].

  • Preparation: Prepare a 1 mM stock solution of the N-(4-nitrophenyl)-D-Ala modified peptide and a native control peptide in DMSO.

  • Incubation: Dilute the peptides to 10 µM in 25% human serum (in PBS, pH 7.4). Incubate at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots and quench by adding 50 µL of ice-cold 15% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via RP-HPLC (monitoring at 214 nm and 280 nm). Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the half-life ( t1/2​ ). Expected Outcome: The N-arylated peptide should exhibit a t1/2​ significantly greater than 24 hours, whereas the native control typically degrades within 2-4 hours.

References

  • Nitrogen Arylation for Macrocyclization of Unprotected Peptides Source: Journal of the American Chemical Society (ACS Publications) / NIH PMC URL:[Link]

  • Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides Source: Chemical Science / NIH PMC URL:[Link]

  • Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Cross-validation of analytical methods for (R)-2-amino-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for (R)-2-Amino-3-(4-nitrophenyl)propanoic Acid: A Comprehensive Comparison Guide

Introduction

(R)-2-amino-3-(4-nitrophenyl)propanoic acid, commonly known as D-4-nitrophenylalanine (CAS: 56613-61-7), is a highly valuable non-natural chiral amino acid. It serves as a critical structural building block in the synthesis of complex therapeutics, including [1], [2], and GnRH antagonists like [3]. Because the biological efficacy of these therapeutics is highly stereospecific, the analytical methods used to characterize D-4-nitrophenylalanine must rigorously differentiate it from its L-enantiomer while simultaneously profiling trace chemical impurities[4].

As a Senior Application Scientist, I approach the analysis of such chiral precursors through a cross-validation framework. Relying on a single analytical technique introduces systemic blind spots. This guide objectively compares three orthogonal methodologies—Chiral HPLC, LC-MS/MS, and Chiral Ligand Exchange (CLE)—providing the mechanistic rationale and self-validating protocols necessary for robust pharmaceutical development.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Enantioseparation

Chiral HPLC remains the primary workhorse for determining enantiomeric excess (ee). For D-4-nitrophenylalanine, columns utilizing chiral stationary phases (CSPs), such as Chiralpak QN-AX (a quinine-based weak anion exchanger) or superficially porous particles (e.g.,), offer exceptional stereorecognition[5][6].

Expertise & Causality: The separation is driven by a combination of ionic interactions (between the amino acid's carboxylate and the CSP's basic sites), hydrogen bonding, and π−π stacking facilitated by the electron-withdrawing 4-nitro group on the phenyl ring. The spatial arrangement of these interaction points creates a transient diastereomeric complex that heavily favors the retention of one enantiomer over the other, allowing for baseline separation[6].

Self-Validating Protocol: Enantiomeric Purity Analysis

  • System Suitability Testing (SST): Inject a 10 µg/mL racemic standard (D/L-4-nitrophenylalanine) to confirm baseline resolution. A valid system must yield a Resolution ( Rs​ ) ≥1.5 .

  • Sample Preparation: Dissolve the D-4-nitrophenylalanine sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the CSP.

  • Chromatographic Conditions:

    • Column: Chiralpak QN-AX (5 µm, 150 × 4.6 mm)[6].

    • Mobile Phase: 5% Acetonitrile / 95% Water acidified with 0.5% Trifluoroacetic acid (TFA)[6].

    • Flow Rate: 0.8 mL/min at an isothermal column temperature of 22 °C[6].

    • Detection: UV absorbance at 257 nm[6].

  • Validation Check: Inject a blank (mobile phase) immediately post-sample to ensure zero carryover. This validates that any trace L-enantiomer peaks detected in subsequent runs are genuine impurities and not column artifacts.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Powerhouse for Trace Impurity & Pharmacokinetic Profiling

While Chiral HPLC excels at stereoisomer separation, it lacks the sensitivity to detect trace synthetic byproducts or quantify the compound in biological matrices. LC-MS/MS fills this gap by providing femtogram-level sensitivity and absolute structural confirmation[4].

Expertise & Causality: Reversed-phase chromatography separates the analyte from matrix components based on hydrophobicity. Electrospray Ionization (ESI) protonates the molecule ( [M+H]+≈211.1 m/z). Collision-Induced Dissociation (CID) then fragments the precursor ion into specific product ions (e.g., loss of NH3​ or the NO2​ group), allowing for highly specific Multiple Reaction Monitoring (MRM).

Self-Validating Protocol: Chemical Purity & Trace Quantification

  • Internal Standard (IS) Addition: Spike all samples and calibration standards with a stable isotope-labeled internal standard (e.g., 13C9​ -phenylalanine) to correct for matrix effects and ionization suppression.

  • Sample Preparation: Dilute the sample in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 1.8 µm, 50 × 2.1 mm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS Parameters:

    • Mode: ESI Positive.

    • MRM Transitions: m/z 211.1 165.0 (quantifier) and 211.1 119.0 (qualifier).

  • Validation Check: Calculate the ratio of the quantifier to qualifier ion for every peak. A variance of >20% from the reference standard indicates a co-eluting isobaric interference, automatically invalidating that specific quantitative data point.

Method 3: Chiral Ligand Exchange (CLE) / Chiral Extraction

Orthogonal Validation via Transient Coordination

To ensure the primary HPLC results are free from method-specific biases, an orthogonal technique based on a completely different chemical mechanism is required. Chiral Ligand Exchange (CLE) utilizes transition metal-ligand coordination to achieve enantioseparation[7][8].

Expertise & Causality: A central transition metal (typically Cu2+ ) forms a ternary coordination complex with a chiral selector (e.g., or ) and the amino acid analyte[7][8]. The steric hindrance between the amino and nitro groups in the D-enantiomer complex differs significantly from the L-enantiomer complex. For instance, Taniaphos-Cu exhibits a higher stability constant with D-amino acids, enabling distinct separation factors ( α>2.0 )[7].

Self-Validating Protocol: CLE Extraction & Analysis

  • Complex Formation: Prepare an aqueous phase containing 5 mM CuSO4​ and the D-4-nitrophenylalanine sample buffered to pH 6.0[7].

  • Chiral Selector Addition: Introduce an organic phase (e.g., 1,2-dichloroethane) containing the chiral ligand (Taniaphos)[7][9].

  • Extraction & Equilibration: Vortex the biphasic system for 10 minutes at a controlled temperature (25 °C) to allow the thermodynamic equilibrium of the ternary complexes to establish[7].

  • Analysis: Separate the phases and analyze the aqueous phase via UV-Vis to determine the depletion of the specific enantiomer.

  • Validation Check: Run a parallel control extraction without the chiral selector to quantify non-specific partitioning. The true enantiomeric selectivity is calculated by subtracting this baseline partition coefficient.

Comparative Data Analysis

ParameterChiral HPLC (QN-AX)LC-MS/MS (Reversed-Phase)CLE / Chiral Extraction
Primary Objective Enantiomeric Excess (ee)Trace Impurities / PKOrthogonal ee Validation
Limit of Detection ∼0.5 µg/mL ∼1 ng/mL ∼5 µg/mL
Resolution ( Rs​ ) >1.5 (Baseline)N/A (Chiral blind) α=2.32 (Selectivity)
Run Time 15 - 25 mins3 - 5 mins30 mins (Equilibration)
Cost & Complexity High (Expensive CSPs)Very High (Instrumentation)Moderate (Reagent based)
Self-Validation Racemic SST injectionIsotope-labeled ISNon-selector control

Workflow Visualization

G Start Sample: (R)-2-Amino-3- (4-nitrophenyl)propanoic acid Split Analytical Objective Start->Split Enantiomeric Enantiomeric Purity (ee % Determination) Split->Enantiomeric Chemical Chemical Purity & Trace Quantification Split->Chemical Orthogonal Orthogonal Validation (Cross-Check) Split->Orthogonal HPLC Chiral HPLC (e.g., Chiralpak QN-AX) Enantiomeric->HPLC LCMS LC-MS/MS (MRM) Reversed-Phase C18 Chemical->LCMS CLE CLE-CE / Chiral Extraction (e.g., Taniaphos-Cu) Orthogonal->CLE Result1 Baseline Resolution (Rs > 1.5) HPLC->Result1 Result2 High Sensitivity (LOD < 1 ng/mL) LCMS->Result2 Result3 Mechanism Confirmation (Diastereomeric Complex) CLE->Result3

Decision tree for the cross-validation of analytical methods for D-4-nitrophenylalanine.

References

  • Development of New Cyclic Plasmin Inhibitors with Excellent Potency and Selectivity. Journal of Medicinal Chemistry (2013).[Link]

  • Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. AMB Express (2015).[Link]

  • Investigation of Taniaphos as a chiral selector in chiral extraction of amino acid enantiomers. Chirality (2021).[Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis (2022).[Link]

  • Process for the preparation of degarelix.
  • Enantioseparation of 4-Nitrophenylalanine using (S)-SDP-metal complex as chiral extractant. Separation and Purification Technology (2020).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (2R)-2-[(4-Nitrophenyl)amino]propanoic acid

This guide provides essential, field-proven safety protocols for the handling and disposal of (2R)-2-[(4--Nitrophenyl)amino]propanoic acid. As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, operational guidance to ensure the well-being of our researchers and the integrity of your work. The following procedures are based on the known hazards of its constituent chemical groups: the aromatic nitro compound and the amino acid moiety. A conservative approach is recommended due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Risk Mitigation

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid is a compound that requires careful handling due to the presence of the 4-nitrophenyl group. Aromatic nitro compounds are known for their potential toxicity and should be handled with appropriate precautions.[1][2] The primary risks associated with this class of compounds include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: Can cause skin, eye, and respiratory irritation.[4][5]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table summarizes the recommended PPE for handling (2R)-2-[(4-Nitrophenyl)amino]propanoic acid in various laboratory settings.

Body Part Recommended Protection Standard/Specification Rationale
Eyes/Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash hazard.[3][6]ANSI Z87.1 (US) or EN 166 (EU)[7]To protect eyes from splashes and airborne particles.
Skin/Body A flame-resistant lab coat, fully buttoned. For potential splash exposure, a chemical-resistant apron is advised.[6][8] Long pants and closed-toe shoes are mandatory.[6]Nomex® or equivalentTo protect skin from accidental spills and prevent clothing contamination.
Hands Chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for good resistance. Double-gloving is a good practice.[6][9]EN 374[3]To prevent skin contact. Nitrile gloves may not be suitable for prolonged contact with aromatic nitro compounds.[6]
Respiratory Work should be conducted in a chemical fume hood. If a fume hood is not available or for high-exposure scenarios, a NIOSH-approved respirator with appropriate cartridges is necessary.[6][8]NIOSH (US) or EN 149 (EU)To prevent the inhalation of fine powders or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is essential for safety and experimental success.

Pre-Handling Preparations
  • Designated Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[6] The work surface should be covered with absorbent, disposable bench paper.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[8]

  • Review Safety Data Sheets (SDS): While a specific SDS for this compound may not be available, review the SDS for similar compounds like 4-nitrophenol to understand the potential hazards.[3][9]

  • Assemble all necessary PPE as outlined in the table above.

Safe Handling Procedures
  • Weighing: If possible, conduct all weighing operations inside a chemical fume hood to minimize the risk of inhalation.[8] Use a micro-spatula to carefully transfer the solid compound. Avoid creating dust.[8]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly closed container.[6][10] Keep it away from strong bases, oxidizing agents, and reducing agents.[1][9]

Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Contain: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6][10]

  • Clean-Up: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[5][7] Clean the spill area with soap and water.[6][10]

  • Decontamination: All contaminated clothing should be removed immediately and laundered separately before reuse.[8][11] Dispose of all contaminated cleaning materials as hazardous waste.[6]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent Material SmallSpill->Contain ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area and PPE Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose ContactEHS->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure safety.[8]

  • Waste Segregation: All solid waste contaminated with (2R)-2-[(4-Nitrophenyl)amino]propanoic acid, including used gloves, bench paper, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.[8][12]

  • Containerization: Use a sturdy, leak-proof container for waste collection.[13] Keep the container closed except when adding waste.[14]

  • Labeling: Ensure the waste container is accurately labeled with its contents.[12]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for proper disposal.[6][12] Never dispose of this compound down the drain or in regular trash.[10][15]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13][14] After thorough cleaning, the container can be disposed of according to institutional guidelines.[13]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 03).
  • Personal protective equipment for handling 2-Nitrophenol - Benchchem. (n.d.).
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • AK Scientific, Inc. Safety Data Sheet (United States). N-(4-Nitrophenyl)-beta-alanine. (n.d.).
  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (2025, December).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • Chemical Safety Guidelines - Texas A&M University-San Antonio. (2021, July 28).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 21).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety data sheet - BASF. (2022, November 01).
  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 40 CFR § 721.875 - Aromatic nitro compound. - LII - Cornell University. (n.d.).
  • Report | CAMEO Chemicals | NOAA. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, November 25).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.